Product packaging for Linperlisib(Cat. No.:CAS No. 1702816-75-8)

Linperlisib

Cat. No.: B560614
CAS No.: 1702816-75-8
M. Wt: 588.7 g/mol
InChI Key: NVWKNQGHVMMAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linperlisib is an orally available selective inhibitor of the delta form of phosphatidylinositol 3-kinase (PI3-kinase subunit delta;  PI3K-delta;  PI3Kdelta), with potential antineoplastic activity. Upon oral administration this compound selectively binds to and inhibits PI3K-delta and prevents the activation of the PI3K/AKT signaling pathway. This decreases proliferation of and induces cell death in PI3K-delta over-expressing tumor cells. PI3K-delta also plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of certain hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells, thereby minimizing serious side effects.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37FN6O5S B560614 Linperlisib CAS No. 1702816-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWKNQGHVMMAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702816-75-8
Record name pi3Kdelta-IN-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linperlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINPERLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Selective PI3K Delta Inhibitor YY-20394: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) delta inhibitor YY-20394 (also known as Linperlisib). It details the compound's selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within the crucial PI3K/AKT/mTOR signaling pathway.

Core Data: Selectivity Profile of YY-20394

YY-20394 is a potent and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform.[1] Its selectivity is a key attribute, minimizing off-target effects that can be associated with pan-PI3K inhibitors.[2] The inhibitory activity of YY-20394 against the four Class I PI3K isoforms has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

PI3K IsoformIC50 (nM)
PI3Kα (alpha)1200
PI3Kβ (beta)140
PI3Kγ (gamma)5200
PI3Kδ (delta) 4.6
Data sourced from a 2022 publication on PI3K inhibitors.[3]

The data clearly demonstrates the high selectivity of YY-20394 for the PI3Kδ isoform, with significantly weaker activity against the alpha, beta, and gamma isoforms.

Signaling Pathway and Mechanism of Action

YY-20394 exerts its therapeutic effect by competitively binding to the ATP-binding site of the PI3Kδ enzyme, which is a key component of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is critical for regulating cell growth, proliferation, survival, and differentiation.[2] In many B-cell malignancies, this pathway is aberrantly activated, promoting cancer cell survival and proliferation.[2] By inhibiting PI3Kδ, YY-20394 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[2] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest in malignant cells.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P YY20394 YY-20394 (this compound) YY20394->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Activation Activation --> Inhibition Inhibition --|

PI3K/AKT/mTOR signaling pathway and the inhibitory action of YY-20394.

Experimental Protocols

The determination of the PI3Kδ selectivity profile of YY-20394 involves a combination of in vitro biochemical and cellular assays. The following are detailed methodologies representative of those used in the field.

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay directly measures the ability of YY-20394 to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 values of YY-20394 against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • YY-20394 (serially diluted)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the specific PI3K isoform, the kinase substrate, and a buffer solution in the wells of a microplate.

  • Add serially diluted concentrations of YY-20394 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the amount of remaining ATP. This is typically done by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.

  • Read the luminescence on a microplate reader.

  • Calculate the percentage of inhibition for each concentration of YY-20394 relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay (Target Engagement and Pathway Inhibition)

This assay confirms the activity of YY-20394 in a cellular context by measuring the inhibition of a downstream marker of PI3K signaling, typically the phosphorylation of AKT (pAKT).

Objective: To assess the ability of YY-20394 to inhibit PI3Kδ-mediated signaling in a relevant cell line.

Materials:

  • A suitable cell line with active PI3K signaling (e.g., a B-cell lymphoma cell line)

  • Cell culture medium and supplements

  • YY-20394 (serially diluted)

  • Stimulant to activate the PI3K pathway (if necessary, e.g., an antibody or growth factor)

  • Lysis buffer

  • Primary antibodies (anti-pAKT, anti-total AKT, and a loading control like anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment (gels, transfer apparatus, chemiluminescence substrate)

Procedure:

  • Culture the selected cells to an appropriate density.

  • Treat the cells with various concentrations of YY-20394 for a predetermined time.

  • If the pathway is not constitutively active, stimulate the cells to activate PI3K signaling.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against phosphorylated AKT (pAKT).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies for total AKT and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative inhibition of AKT phosphorylation at different concentrations of YY-20394.

Experimental_Workflow Start Start: YY-20394 Compound Biochem_Assay Biochemical Kinase Assay Start->Biochem_Assay Cellular_Assay Cellular Assay Start->Cellular_Assay IC50_Det IC50 Determination Biochem_Assay->IC50_Det PI3K_Isoforms Purified PI3K Isoforms (α, β, γ, δ) PI3K_Isoforms->Biochem_Assay Selectivity_Profile Quantitative Selectivity Profile IC50_Det->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End Western_Blot Western Blot for pAKT Cellular_Assay->Western_Blot Cell_Line B-cell Lymphoma Cell Line Cell_Line->Cellular_Assay Pathway_Inhibition Confirmation of Pathway Inhibition Western_Blot->Pathway_Inhibition Pathway_Inhibition->End

Experimental workflow for characterizing PI3K inhibitor selectivity.

References

Linperlisib: A Deep Dive into its Mechanism of Action on the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Linperlisib (also known as YY-20394), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. We will delve into its specific effects on the critical PI3K/Akt/mTOR signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and laboratory workflows.

Introduction: The PI3K/Akt/mTOR Pathway and the Role of this compound

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation and constitutive activation of this pathway are common hallmarks of various cancers, particularly hematological malignancies like B-cell lymphomas, where it drives tumor cell survival and proliferation.[3][4][5]

PI3Kδ, one of the Class I PI3K isoforms, is predominantly expressed in hematopoietic cells and plays a pivotal role in the development, signaling, and survival of B-cells.[6][7] This restricted expression pattern makes PI3Kδ an attractive therapeutic target, as its inhibition offers the potential for high efficacy in hematological cancers with a more manageable safety profile compared to pan-PI3K inhibitors.[8][9]

This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit PI3Kδ.[6][8][10] By targeting this key node, this compound effectively disrupts the downstream signaling cascade, leading to anti-proliferative and pro-apoptotic effects in malignant cells.[6][8]

Mechanism of Action: How this compound Disrupts Cancer Cell Signaling

This compound exerts its therapeutic effect through competitive inhibition at the ATP-binding site of the PI3Kδ enzyme.[8] This targeted action initiates a cascade of downstream events that culminate in the suppression of tumor growth.

  • Inhibition of PIP3 Production : By binding to PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger.[8]

  • Suppression of Akt Activation : The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[6][8]

  • Downregulation of mTOR and Downstream Effectors : The lack of Akt activation leads to the suppression of the mTOR signaling complex (specifically mTORC1), a master regulator of protein synthesis and cell growth.[1][8] This, in turn, inhibits the phosphorylation of downstream mTOR effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][11]

  • Induction of Apoptosis and Cell Cycle Arrest : The collective dampening of these pro-survival and pro-proliferative signals ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[5][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PI3Kd->PIP3 Phosphorylates This compound This compound This compound->PI3Kd Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of this compound's Bioactivity

The potency and efficacy of this compound have been quantified through various preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Inhibitory Activity
ParameterValueTargetNotes
IC₅₀ 6.4 nMPI3KδRepresents the concentration required to inhibit 50% of the PI3Kδ enzyme activity.[10]
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Lymphomas
IndicationStudy PhaseNDosingORR (%)CR (%)Median PFSMedian OS
Follicular Lymphoma (FL) Phase II8480 mg QD79.8%15.5%13.4 monthsNot Reached
Peripheral T-Cell Lymphoma (PTCL) Phase Ib4380 mg QD60.5%35.0%11.8 months>38 months

ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; OS: Overall Survival; QD: Once Daily.[12][13][14]

Table 3: Safety Profile - Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)
Adverse EventFollicular Lymphoma (%)[14]Peripheral T-Cell Lymphoma (%)[13]
Infectious Pneumonia 19.0%11.6%
Neutropenia 15.5%21.0%
Hypertriglyceridemia 3.6%7.0%
Lymphocyte Count Decreased 4.8%-
Leukocyte Count Decreased 4.8%-

Key Experimental Protocols

The characterization of this compound's effects on the PI3K/Akt/mTOR pathway relies on a suite of standard and advanced molecular biology techniques.

Western Blotting for Pathway Protein Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway following treatment with this compound.

Methodology:

  • Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., total-Akt, phospho-Akt (Ser473), total-mTOR, phospho-mTOR, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to quantify changes in protein levels.

WB_Workflow start Cell Culture + this compound lysis Cell Lysis & Protein Quant start->lysis sds SDS-PAGE (Separation) lysis->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block p_ab Primary Ab Incubation block->p_ab s_ab Secondary Ab Incubation p_ab->s_ab detect ECL Detection & Imaging s_ab->detect end Data Analysis detect->end

Caption: Standard workflow for Western Blot analysis.
In Vitro Kinase Assay

Kinase assays are essential for determining the direct inhibitory effect of this compound on PI3Kδ activity and for calculating its IC₅₀ value. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP.

  • Compound Dilution: Create a serial dilution of this compound to test a range of concentrations.

  • Kinase Reaction: In a microplate, combine the PI3Kδ enzyme, this compound (or DMSO as a control), and initiate the reaction by adding the ATP/PIP2 substrate mix. Incubate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add detection reagents. This typically includes a biotinylated-PIP3 product and a europium-labeled antibody that binds the product, along with a fluorescent acceptor (e.g., streptavidin-APC).

  • Signal Reading: After incubation, read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of PIP3 produced.

  • Data Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay start Prepare Reagents (Enzyme, Substrate) dilute This compound Serial Dilution start->dilute react Kinase Reaction (Enzyme + Drug + ATP/PIP2) dilute->react detect Add Detection Reagents (TR-FRET) react->detect read Read Plate detect->read end Calculate IC₅₀ read->end

Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay

Cell viability assays, such as the MTS or CCK-8 assay, are used to measure the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only (DMSO) controls.

  • Reagent Addition: Add the viability reagent (e.g., MTS, CCK-8) to each well.[16] This reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[16]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC₅₀ for the cell line.

Viability_Assay start Seed Cells (96-well plate) treat Treat with This compound start->treat incubate Incubate (e.g., 72h) treat->incubate reagent Add MTS/CCK-8 Reagent incubate->reagent measure Measure Absorbance reagent->measure end Calculate IC₅₀ measure->end

Caption: Workflow for a cell viability assay.

Conclusion

This compound is a highly selective and potent PI3Kδ inhibitor that demonstrates significant therapeutic potential in hematological malignancies.[8][9] Its mechanism of action is centered on the direct inhibition of PI3Kδ, leading to a robust blockade of the downstream Akt/mTOR signaling pathway.[8] This disruption of a key cancer cell survival network results in decreased proliferation and increased apoptosis.[6] Preclinical data, including a low nanomolar IC₅₀, and compelling clinical data from studies in Follicular Lymphoma and Peripheral T-Cell Lymphoma highlight its promising efficacy and a manageable safety profile.[10][12][14] The ongoing and planned clinical evaluations will further define the role of this compound as a valuable targeted therapy in oncology.[9]

References

A Technical Guide to the Preclinical Evaluation of Linperlisib for Follicto Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative data and specific experimental protocols from the preclinical studies of Linperlisib are not extensively available in the public domain. The majority of published information focuses on clinical trial results. This guide summarizes the known preclinical rationale and mechanism of action, supplemented with generalized experimental protocols typical for this area of research and supported by the extensive clinical data that followed.

Introduction: this compound (YY-20394)

This compound is a novel, orally administered, highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is frequently dysregulated in B-cell malignancies like follicular lymphoma (FL), making it a critical therapeutic target.[1][3] By specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, this compound is designed to maximize efficacy against malignant B-cells while minimizing the off-target effects and toxicities associated with pan-PI3K inhibitors.[1][4][5]

Preclinical research has indicated that this compound effectively induces apoptosis and curtails the proliferation of malignant B-cell lines.[4] These foundational studies highlighted its potential, demonstrating superior efficacy and favorable pharmacokinetic properties suitable for a once-daily oral agent.[6][7] This promising preclinical profile led to extensive clinical evaluation, culminating in its approval in China for relapsed or refractory (r/r) follicular lymphoma and receiving Orphan Drug Designation from the U.S. FDA for FL.[6][8]

Core Mechanism of Action and Signaling Pathway

This compound exerts its antineoplastic effects by directly intervening in the PI3K/AKT/mTOR signaling cascade, a key pathway for cell growth, proliferation, and survival.[1][5]

  • Targeted Inhibition: this compound functions as a competitive inhibitor, binding to the ATP-binding site of the PI3Kδ enzyme.[1]

  • Pathway Blockade: This binding action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1]

  • Downstream Suppression: The reduction in PIP3 levels leads to decreased phosphorylation and activation of the serine/threonine kinase AKT.[1][4] The subsequent suppression of downstream effectors, including the mammalian target of rapamycin (mTOR), disrupts critical cellular processes.[1]

  • Cellular Outcomes: By disrupting this pathway, this compound effectively promotes apoptosis and induces cell cycle arrest in the cancer cells that rely on this signaling for their survival and proliferation.[1][2]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Outcome BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt PI3Kd->PIP2 Phosphorylates This compound This compound This compound->PI3Kd Inhibits pAkt p-Akt (Active) Akt->pAkt Activates mTOR mTOR Pathway pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Generalized Preclinical Experimental Protocols

While specific protocols for this compound are proprietary, a standard preclinical evaluation for a targeted inhibitor in follicular lymphoma would follow a workflow encompassing both in vitro and in vivo studies.

In Vitro Assays

These experiments are designed to assess the direct effects of the drug on cancer cells.

  • Cell Viability and Proliferation Assays:

    • Protocol: Follicular lymphoma cell lines (e.g., RL, DOHH2) are cultured in 96-well plates and exposed to a range of this compound concentrations for 48-72 hours. Cell viability is then measured using colorimetric assays like MTT or MTS, which quantify metabolic activity.

    • Endpoint: Calculation of the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.

  • Apoptosis Assays:

    • Protocol: Cells are treated with this compound at concentrations around the determined IC50. After 24-48 hours, they are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry to quantify early and late-stage apoptosis.

    • Endpoint: Percentage of apoptotic cells compared to a vehicle-treated control group.

  • Mechanism Confirmation via Western Blot:

    • Protocol: Protein lysates are collected from this compound-treated and control cells. Western blotting is performed using antibodies specific for total and phosphorylated forms of AKT and downstream proteins (e.g., S6 ribosomal protein).

    • Endpoint: Visualization and quantification of the reduction in p-AKT levels, confirming on-target pathway inhibition.

In Vivo Efficacy Models

These studies evaluate the drug's anti-tumor activity and safety in a whole-organism setting.

  • Xenograft Model Development:

    • Protocol: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously inoculated with human follicular lymphoma cells.[9][10] Alternatively, patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient, are used for a model that more closely recapitulates human disease.[9]

    • Endpoint: Establishment of palpable tumors (e.g., 100-200 mm³).

  • Efficacy Study:

    • Protocol: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives a vehicle.[10] Tumor volume and body weight are measured 2-3 times per week.

    • Endpoint: Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and overall survival benefit. The safety profile is assessed by monitoring body weight and clinical signs of toxicity.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines FL Cell Lines proliferation Proliferation Assay (IC50) cell_lines->proliferation apoptosis Apoptosis Assay proliferation->apoptosis western_blot Western Blot (p-Akt) apoptosis->western_blot xenograft Xenograft Model (SCID Mice) western_blot->xenograft Proceed if promising randomization Randomization xenograft->randomization treatment This compound Group randomization->treatment control Vehicle Control Group randomization->control monitoring Tumor & Weight Monitoring treatment->monitoring control->monitoring analysis Efficacy & Safety Analysis monitoring->analysis

Caption: Generalized workflow for preclinical drug evaluation in follicular lymphoma.

Quantitative Data from Clinical Trials

The success of the preclinical investigations is best reflected in the subsequent clinical trial outcomes. The following tables summarize key quantitative data from the pivotal Phase II study (NCT04370405) of this compound in patients with relapsed/refractory follicular lymphoma.[3][6]

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma

Endpoint Value (N=84) 95% Confidence Interval (CI)
Overall Response Rate (ORR) 79.8% 69.6% - 87.8%
Complete Response (CR) 15.5% -
Partial Response (PR) 64.3% -
Disease Control Rate (DCR) 96.6% -
Median Duration of Response (DOR) 12.3 months 9.3 - 15.9 months
Median Progression-Free Survival (PFS) 13.4 months 11.1 - 16.7 months
12-Month Overall Survival (OS) Rate 91.4% 82.7% - 95.8%

Data sourced from clinical trial results.[3][11][12][13]

Table 2: Most Frequent Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Adverse Event Frequency (%)
Infectious Pneumonia 19.0%
Neutropenia 15.5%
Interstitial Lung Disease 6.5%
Decreased Lymphocyte Count 4.8%
Decreased Leukocyte Count 4.8%
Hypertriglyceridemia 3.6%
Increased Lipase 3.6%
Decreased Platelet Count 3.6%

Data sourced from Phase II safety analysis.[11][12][13]

References

Linperlisib: A Deep Dive into its Potential as a PI3Kδ Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Linperlisib (YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While clinically investigated primarily for hematological malignancies, its mechanism of action holds significant promise for the treatment of a range of autoimmune diseases. The PI3Kδ signaling pathway is a critical regulator of the development, proliferation, and function of immune cells, particularly B lymphocytes. Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical data in oncology as a surrogate for its biological activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows. Although direct preclinical data for this compound in autoimmune models is not yet widely published, this guide extrapolates its potential based on the established role of PI3Kδ in autoimmunity and the effects of other selective PI3Kδ inhibitors.

Introduction: The Role of PI3Kδ in Autoimmunity

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling, regulating a multitude of cellular processes including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are further divided into isoforms (α, β, γ, δ), with the δ isoform being predominantly expressed in hematopoietic cells. This restricted expression pattern makes PI3Kδ an attractive therapeutic target for immune-mediated diseases, as its inhibition is less likely to cause broad off-target effects in other tissues.[1][2]

In the context of the immune system, PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, PI3Kδ is activated and catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote B-cell proliferation, survival, and antibody production.[4]

In autoimmune diseases, autoreactive B cells escape tolerance mechanisms and produce autoantibodies, leading to chronic inflammation and tissue damage. By inhibiting PI3Kδ, this compound has the potential to dampen the aberrant activation of these autoreactive B cells, thereby reducing autoantibody production and mitigating the inflammatory cascade. Furthermore, PI3Kδ signaling is also involved in the function of other immune cells, such as T cells and mast cells, suggesting that its inhibition could have broader immunomodulatory effects.[5]

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that acts as a selective inhibitor of the PI3Kδ isoform.[4] It competitively binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3.[4] This blockade of PIP3 production leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway.[4] The consequences of this inhibition in immune cells are multifaceted and include:

  • Reduced B-cell proliferation and survival: By blocking BCR signaling, this compound can induce apoptosis in and reduce the proliferation of B lymphocytes.

  • Decreased antibody production: Inhibition of the PI3Kδ pathway can suppress the differentiation of B cells into antibody-secreting plasma cells.

  • Modulation of T-cell function: PI3Kδ also plays a role in T-cell activation and differentiation, and its inhibition may skew T-cell responses towards a less inflammatory phenotype.[6]

  • Inhibition of mast cell activation: Mast cell degranulation, a key event in allergic and inflammatory responses, is also dependent on PI3Kδ signaling.[5]

The selectivity of this compound for the δ isoform over other PI3K isoforms is a key feature, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[7]

Quantitative Data on this compound's Clinical Activity

While clinical trial data for this compound in autoimmune diseases are not yet available, extensive studies in hematological malignancies, where PI3Kδ signaling is also a key driver of pathology, have demonstrated its potent biological activity. The following tables summarize the efficacy of this compound in clinical trials for follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL). This data serves as a surrogate to illustrate the drug's ability to effectively inhibit the PI3Kδ pathway in a clinical setting.

Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma

Clinical Trial ID Number of Patients (evaluable) Overall Response Rate (ORR) Complete Response (CR) Partial Response (PR) Disease Control Rate (DCR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS)

| NCT04370405[6][8][9] | 89 | 80.9% | 15.5% | 64.3% | 96.6% | 12.3 months | 13.4 months |

Table 2: Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma

Clinical Trial ID Number of Patients (evaluable) Overall Response Rate (ORR) Complete Response (CR) Partial Response (PR) Disease Control Rate (DCR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS)
Phase 2 Pivotal Study[2][10] 88 48% 30% 18% 68% Not Reached 5.5 months

| Phase 1b Study[11][12] | 27 | 70.4% | 25.9% | 44.4% | 100% | 11.1 months | 11.8 months |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound in a research setting focused on autoimmune diseases.

In Vitro PI3Kδ Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3Kδ.

Objective: To determine the IC50 value of this compound for PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP (with a radioactive or fluorescent label)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[12]

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12][13]

  • 384-well plates

Protocol:

  • Prepare a solution of the PI3Kδ enzyme in kinase assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the enzyme solution to the wells of a 384-well plate.

  • Add the this compound dilutions to the wells and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and labeled ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[12]

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

  • Detect the amount of product (PIP3) or remaining substrate (PIP2) using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of lymphocytes upon stimulation.

Objective: To evaluate the anti-proliferative effect of this compound on activated T and B cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients with autoimmune diseases.

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

  • Stimulants:

    • For B cells: Anti-IgM antibody, CpG oligodeoxynucleotides.

    • For T cells: Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies.

  • This compound (or other test compounds).

  • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.

  • 96-well cell culture plates.

  • Flow cytometer or liquid scintillation counter.

Protocol:

  • Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

  • Label the cells with a cell proliferation dye like CFSE, if using a flow cytometry-based method.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Add serial dilutions of this compound to the wells.

  • Add the appropriate stimulant to the wells to induce lymphocyte proliferation. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation.

  • Harvest the cells.

  • For flow cytometry: Stain the cells with antibodies against cell surface markers (e.g., CD19 for B cells, CD4/CD8 for T cells) and acquire the data on a flow cytometer. Analyze the dilution of the proliferation dye to quantify cell division.

  • For [3H]-thymidine incorporation: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle-treated control.

Cytokine Secretion Assay

This assay measures the effect of this compound on the production and secretion of key cytokines involved in autoimmune responses.

Objective: To determine the effect of this compound on the production of pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) and anti-inflammatory (e.g., IL-10) cytokines by immune cells.

Materials:

  • Isolated PBMCs or specific immune cell subsets (e.g., CD4+ T cells).

  • Cell culture medium.

  • Stimulants (e.g., PMA and ionomycin, or antigen-specific stimulation).[11]

  • This compound (or other test compounds).

  • Brefeldin A or Monensin (protein transport inhibitors for intracellular cytokine staining).[11]

  • ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for secreted cytokines.

  • Fluorochrome-conjugated antibodies against cytokines and cell surface markers for intracellular cytokine staining by flow cytometry.

Protocol:

  • Isolate and culture the immune cells as described in the lymphocyte proliferation assay.

  • Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate stimulant for a defined period (e.g., 4-24 hours).

  • For secreted cytokines:

    • Centrifuge the cell culture plate and collect the supernatant.

    • Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • For intracellular cytokines:

    • Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation.

    • Harvest the cells and stain them with antibodies against cell surface markers.

    • Fix and permeabilize the cells.

    • Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.

    • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.

  • Calculate the effect of this compound on cytokine production relative to the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3Kδ signaling pathway and the point of intervention by this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding PI3K_delta PI3Kδ Syk->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K_delta BTK BTK PIP3->BTK Recruitment & Activation Akt Akt PIP3->Akt Recruitment & Activation Transcription_Factors Transcription Factors (e.g., NF-κB) BTK->Transcription_Factors Activation mTOR mTOR Akt->mTOR Activation mTOR->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Proliferation Proliferation Gene_Expression->Proliferation Promotes Survival Survival Gene_Expression->Survival Promotes Differentiation Differentiation Gene_Expression->Differentiation Promotes This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and this compound's mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound in an animal model of autoimmune disease.

Preclinical_Workflow Induce_Disease Induce Autoimmune Disease in Animal Model (e.g., Collagen-Induced Arthritis) Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control Induce_Disease->Treatment_Groups Administer_Treatment Administer Treatment (e.g., Oral Gavage) Treatment_Groups->Administer_Treatment Monitor_Disease Monitor Disease Progression: - Clinical Score - Paw Swelling - Body Weight Administer_Treatment->Monitor_Disease Terminal_Collection Terminal Sample Collection: - Blood (Serum) - Spleen - Joints Monitor_Disease->Terminal_Collection Analysis Analysis Terminal_Collection->Analysis Autoantibodies Autoantibody Titer (ELISA) Analysis->Autoantibodies Cytokines Cytokine Levels (Multiplex Assay) Analysis->Cytokines Histopathology Joint Histopathology (H&E Staining) Analysis->Histopathology Immune_Cell_Phenotyping Immune Cell Phenotyping (Flow Cytometry) Analysis->Immune_Cell_Phenotyping

Caption: Workflow for preclinical evaluation in an autoimmune disease model.

Conclusion

This compound, a selective PI3Kδ inhibitor, demonstrates significant potential as a therapeutic agent for autoimmune diseases. Its targeted mechanism of action, focused on a key signaling pathway in immune cells, offers the promise of effective immunomodulation with a potentially favorable safety profile. While direct clinical evidence in autoimmune conditions is pending, the robust preclinical rationale and the demonstrated clinical activity of this compound in hematological malignancies provide a strong foundation for its further investigation in this area. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug development professionals to explore the full therapeutic potential of this compound in the treatment of autoimmune disorders.

References

Linperlisib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Linperlisib, a novel, orally administered, highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. The focus is on its mechanism of action and its impact on the tumor microenvironment (TME), supported by the latest clinical trial data and experimental methodologies.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound's primary mechanism of action is the targeted inhibition of the PI3Kδ enzyme, which is predominantly expressed in leukocytes and plays a crucial role in the proliferation and survival of malignant B cells.[1][2] By selectively binding to the ATP-binding site of PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3] The disruption of these signals leads to cell cycle arrest and apoptosis in cancer cells that overexpress PI3Kδ.[2][3] Its high selectivity for the delta isoform is designed to minimize off-target effects and preserve PI3K signaling in normal cells, thereby reducing toxicity.[2][3]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates This compound This compound This compound->PI3Kd Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR signaling cascade.

Modulation of the Tumor Microenvironment (TME)

Beyond its direct anti-tumor effects, this compound is understood to modulate the TME, making it less conducive to cancer growth and more susceptible to immune attack.[1] PI3Kδ inhibitors have been shown to block mitogenic and survival signaling within the TME and activate anti-lymphoma immune responses.[4] The δ isoform of PI3K is critical for the function and survival of various immune cells, and its inhibition can therefore reshape the immune landscape within the tumor.[5] While specific quantitative data on TME changes from this compound studies are emerging, the known roles of PI3Kδ suggest that this compound may:

  • Inhibit Regulatory T-cells (Tregs): PI3Kδ is crucial for the survival and immunosuppressive function of Tregs. Its inhibition can deplete Tregs within the TME, thereby relieving a major brake on the anti-tumor immune response.

  • Modulate Macrophage Polarization: PI3Kδ signaling is involved in macrophage function. Inhibition may shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.

  • Enhance Cytotoxic T-cell Activity: By reducing the influence of immunosuppressive cells like Tregs and potentially myeloid-derived suppressor cells (MDSCs), this compound can create a more favorable environment for the activity of cytotoxic CD8+ T-cells.

Unpublished data from T-cell detection studies indicate that this compound's mechanism involves the T-cell immune microenvironment.[6]

TME_Impact cluster_TME Tumor Microenvironment (TME) ImmunoSuppressive Immunosuppressive Cells (e.g., Tregs, MDSCs) AntiTumor Anti-Tumor Immune Cells (e.g., CD8+ T-cells) ImmunoSuppressive->AntiTumor Suppresses Tumor Tumor Cell ImmunoSuppressive->Tumor Supports Growth AntiTumor->Tumor Attacks This compound This compound This compound->ImmunoSuppressive Inhibits PI3Kδ

Caption: Proposed impact of this compound on immune cells within the TME.

Quantitative Data from Clinical Trials

This compound has demonstrated significant anti-tumor activity and a manageable safety profile across several clinical trials in both hematologic malignancies and solid tumors.

Efficacy in Hematologic Malignancies
Trial / Cancer TypePhaseN (evaluable)Overall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Disease Control Rate (DCR)Citation(s)
Peripheral T-cell Lymphoma (PTCL)Ib2770.4%25.9%44.4%100%[4]
PTCL (AITL subtype)Ib1080%---[4]
PTCL (PTCL-NOS subtype)Ib1250%---[4]
PTCLIb4360.5%35%--[5]
Follicular Lymphoma (FL)II-80%---[5]
Diffuse Large B-cell Lymphoma (DLBCL) (in combination with GEMOX)Ib/II-53.8%---[6]
Efficacy in Advanced Solid Tumors
Trial / Cancer TypePhaseN (evaluable)Overall Response Rate (ORR)Disease Control Rate (DCR)Notable ResponsesCitation(s)
Advanced Solid TumorsIb422.38%45.24%1 PR (Thymic Carcinoma), 1 SD (Lung Adenocarcinoma)[7]
Safety and Tolerability: Common Treatment-Related Adverse Events (TRAEs)
Trial / Cancer TypeNMost Common TRAEs (≥10%)Citation(s)
Peripheral T-cell Lymphoma (PTCL)36Neutrophil count decreased (55.6%), Leukocyte count decreased (33.3%), Hypertriglyceridemia (22.2%), AST increased (16.7%), Hypercholesterolemia (16.7%), ALT increased (11.1%), Creatinine increased (11.1%), Rash (11.1%), Thrombocyte count decreased (11.1%)[4]
Advanced Solid Tumors70Non-hematologic: Proteinuria (37.1%), AST increased (20%), Nausea (20%). Hematologic: Leukopenia (24.3%), Neutropenia (17.1%)[7]

Experimental Protocols

The data presented are derived from structured clinical trials with defined methodologies for patient selection, treatment administration, and efficacy/safety assessment.

Clinical Trial Design (General Workflow)

The clinical studies cited generally follow a similar workflow for patient management and data collection.

Patient Population: Patients with histologically confirmed relapsed or refractory (r/r) malignancies (e.g., PTCL, FL, solid tumors) who have received at least one prior systemic therapy are enrolled.[4][8]

Treatment Regimen:

  • Administration: this compound is administered orally.[1]

  • Dosage: A common recommended Phase 2 dose (RP2D) is 80 mg taken once daily (QD).[4]

  • Cycle: Treatment is administered in 28-day cycles and continues until disease progression, unacceptable toxicity, or patient withdrawal.[4][8]

Efficacy Assessment:

  • Criteria: Tumor response is typically assessed using established criteria such as the International Working Group (IWG) 2007 criteria for lymphomas or RECIST 1.1 for solid tumors.[4][7]

  • Frequency: Assessments (e.g., via CT scans) are performed at regular intervals, often every 2 cycles.[4]

Safety Assessment:

  • Criteria: Adverse events (AEs) are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 5.0.[4][7]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycle (28 days) cluster_assessment Assessment cluster_outcome Outcome Start Enroll Enroll Eligible Patients (r/r Malignancy, Prior Therapy) Start->Enroll End Treat Administer this compound (e.g., 80mg QD) Enroll->Treat Assess Tumor Response Assessment (IWG / RECIST) Safety Assessment (CTCAE) Treat->Assess Progression Disease Progression or Unacceptable Toxicity Assess->Progression No Benefit Response Continue Treatment if Responding Assess->Response Benefit Progression->End Response->Treat

Caption: Generalized workflow for this compound clinical trials.

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with significant clinical activity in various hematologic and solid tumors.[4][7][9] Its mechanism extends beyond direct tumor cell cytotoxicity to include modulation of the tumor microenvironment, a key factor in durable anti-cancer responses.[1][4] The favorable safety profile, particularly the low incidence of severe immune-mediated toxicities often seen with other PI3K inhibitors, positions this compound as a valuable candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents.[5][10] Future translational studies will be critical to fully elucidate the specific cellular and molecular changes it induces within the TME.

References

In-Depth Technical Guide: Molecular Targets of Linperlisib Downstream of PI3K Delta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib (YY-20394) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various malignancies, particularly in hematological cancers where the PI3Kδ isoform is predominantly expressed and plays a crucial role in the survival and proliferation of malignant B-cells.[2] this compound's targeted inhibition of PI3Kδ offers a promising therapeutic strategy by disrupting key downstream signaling cascades that drive tumorigenesis, while its selectivity aims to minimize off-target effects and associated toxicities.[2]

This technical guide provides a comprehensive overview of the molecular targets of this compound downstream of PI3Kδ, supported by available preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PI3K inhibitors and their application in oncology.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a critical second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its subsequent downstream signaling pathways.[2]

Downstream Molecular Targets

The inhibition of PI3Kδ by this compound initiates a cascade of effects on several key downstream molecular targets:

Akt (Protein Kinase B)

As a central node in the PI3K pathway, the phosphorylation and activation of Akt are directly dependent on PIP3. Preclinical data have demonstrated that this compound treatment leads to a reduction in the phosphorylation level of the Akt protein.[3] This deactivation of Akt is a primary mechanism through which this compound exerts its anti-tumor effects.

mTOR (mammalian Target of Rapamycin)

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and is a key downstream effector of Akt. The PI3K/Akt pathway is a major upstream regulator of mTORC1 activity. Inhibition of Akt by this compound leads to the suppression of the mTOR signaling pathway.[2] This disruption affects critical cellular functions regulated by mTOR, including protein synthesis and cell growth.

Key downstream targets of mTORC1 that are consequently affected by this compound include:

  • S6 Kinase (S6K) and Ribosomal Protein S6 (S6): mTORC1 directly phosphorylates and activates S6K, which in turn phosphorylates the ribosomal protein S6. This phosphorylation cascade is crucial for the initiation of protein synthesis. Inhibition of mTOR by this compound is expected to decrease the phosphorylation of both S6K and S6.

  • 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of cap-dependent translation of key oncogenic proteins. By inhibiting mTORC1, this compound is expected to result in hypophosphorylated 4E-BP1, which then sequesters eIF4E and inhibits the translation of proteins essential for cell growth and proliferation.

GSK-3 (Glycogen Synthase Kinase 3)

Akt can phosphorylate and inactivate GSK-3, a kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By reducing Akt activation, this compound leads to the inhibition of GSK-3.[2] The dysregulation of GSK-3 activity has been implicated in the progression of various cancers.

The collective impact of this compound on these downstream targets is the induction of cell cycle arrest and the promotion of apoptosis in cancer cells, ultimately leading to the inhibition of tumor growth and proliferation.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity and its effects on downstream signaling.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeSource
PI3Kδ6.4Biochemical Assay[1]

Table 2: Preclinical Effects of this compound on Downstream Targets

Cell LineTreatmentTargetEffectAssaySource
Malignant B-cells and primary tumor cell linesThis compoundp-AktReduced phosphorylationNot specified[3]

Note: Specific quantitative data on the dose-dependent effects of this compound on the phosphorylation of Akt, mTOR, S6, and 4E-BP1 in lymphoma cell lines are not yet publicly available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

PI3K_Pathway This compound This compound PI3K_delta PI3K delta This compound->PI3K_delta inhibits PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta p_Akt p-Akt PIP3->p_Akt activates Akt Akt Akt->p_Akt GSK3 GSK-3 p_Akt->GSK3 inactivates p_mTORC1 p-mTORC1 p_Akt->p_mTORC1 activates Apoptosis Apoptosis p_Akt->Apoptosis inhibits mTORC1 mTORC1 mTORC1->p_mTORC1 Cell_Cycle_Arrest Cell Cycle Arrest GSK3->Cell_Cycle_Arrest promotes p_S6K p-S6K p_mTORC1->p_S6K activates p_fourEBP1 p-4E-BP1 p_mTORC1->p_fourEBP1 inactivates p_GSK3 p-GSK-3 (inactive) S6K S6K S6K->p_S6K fourEBP1 4E-BP1 fourEBP1->p_fourEBP1 p_S6 p-S6 p_S6K->p_S6 activates eIF4E eIF4E p_fourEBP1->eIF4E releases S6 S6 S6->p_S6 Protein_Synthesis Protein Synthesis p_S6->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound inhibits PI3K delta, blocking downstream Akt and mTOR signaling.

Experimental Workflow: Western Blot Analysis of Downstream Target Phosphorylation

Western_Blot_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., Lymphoma cell lines) Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment Lysis 3. Cell Lysis (Protein extraction) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein separation by size) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., with BSA or non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection (Imaging system) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for assessing protein phosphorylation via Western blot.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing kinase inhibitors, the following outlines the likely protocols employed.

In Vitro PI3K Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency and selectivity of this compound against PI3K isoforms.

  • Methodology: A biochemical assay, such as a radiometric assay or a luminescence-based assay (e.g., Kinase-Glo®), would be utilized.

    • Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with this compound at various concentrations.

    • The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.

    • The amount of phosphorylated product (PIP3) or the amount of ATP remaining after the reaction is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., lymphoma, leukemia) are seeded in 96-well plates.

    • Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

    • Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (CellTiter 96® AQueous One Solution), or resazurin (CellTiter-Blue®).

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Western Blot Analysis of Downstream Signaling
  • Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

  • Methodology:

    • Cancer cells are treated with this compound at various concentrations and for different time points.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a standard method like the bicinchoninic acid (BCA) assay.

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46)).

    • After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Densitometric analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.

Conclusion

This compound is a selective PI3Kδ inhibitor that exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway. Its primary mechanism of action involves the inhibition of PI3Kδ, leading to a reduction in Akt phosphorylation and the subsequent suppression of downstream effectors, including mTOR and GSK-3. This disruption of key signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells. While the general mechanism is well-understood, further publication of detailed preclinical data, including dose-response effects on downstream target phosphorylation and comprehensive experimental protocols, will be invaluable for the scientific community to fully elucidate the molecular pharmacology of this compound and to guide its continued clinical development and potential combination therapies.

References

An In-depth Technical Guide to Early-Stage Clinical Trial Data for Linperlisib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linperlisib (YY-20394) is an investigational, orally administered, highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and migration.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in various hematologic malignancies, making it a key therapeutic target.[1][4][5] this compound's selectivity for the delta isoform, which is predominantly expressed in hematopoietic cells, aims to optimize therapeutic efficacy in B-cell and T-cell lymphomas while minimizing off-target effects and improving the safety profile compared to other PI3K inhibitors.[1][6]

This guide provides a comprehensive overview of the early-stage clinical trial data for this compound, focusing on its mechanism of action, quantitative efficacy and safety outcomes, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: PI3Kδ Inhibition

This compound functions by competitively binding to the ATP-binding site of the PI3Kδ enzyme.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a crucial second messenger, and its reduced production leads to the downstream suppression of the Akt/mTOR signaling cascade.[1] The ultimate effect is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for growth and survival.[1]

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Functions RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates PI3Kd->PIP3 This compound This compound This compound->PI3Kd Inhibits mTOR mTOR Akt->mTOR Activates GSK3 GSK-3 Akt->GSK3 Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Apoptosis (Programmed Cell Death) GSK3->Apoptosis Promotes

This compound inhibits the PI3Kδ pathway, blocking downstream signaling for cell survival.

Early-Stage Clinical Trial Data

This compound has been evaluated in several Phase I and Phase II clinical trials, primarily in patients with relapsed or refractory (r/r) hematologic malignancies. The data demonstrates significant clinical activity and a manageable safety profile.

Quantitative Efficacy Data Summary

The tables below summarize the key efficacy outcomes from early-stage trials of this compound monotherapy.

Table 1: Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)

Endpoint Phase II (NCT04370405)[5][7][8]
Number of Patients (FAS) 84
Objective Response Rate (ORR) 79.8%
Complete Response (CR) 15.5%
Partial Response (PR) 64.3%
Median Duration of Response (DOR) 12.3 months
Median Progression-Free Survival (PFS) 13.4 months

| 12-month Overall Survival (OS) Rate | 91.4% |

Table 2: Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

Endpoint Pivotal Phase II (CTR20210333)[9][10][11] Phase Ib (NCT04108325)[6][12][13]
Number of Patients (FAS) 88 43
Objective Response Rate (ORR) 48% 60.5%
Complete Response (CR) 30% 35%
Partial Response (PR) 18% 25.5%
Disease Control Rate (DCR) 68% Not Reported
Median Duration of Response (DOR) Not Reached (75% at 6 mos) 11.1 months
Median Progression-Free Survival (PFS) 5.5 months 11.8 months

| Median Overall Survival (OS) | 14.2 months | >38 months (Not Reached) |

Table 3: Efficacy in Relapsed/Refractory B-Cell Malignancies (Mixed Cohort)

Endpoint Phase Ib Study[4]
Number of Patients 43
Objective Response Rate (ORR) 46.5%
Disease Control Rate (DCR) 72.1%
Median Duration of Response (DOR) 9.3 months
Median Progression-Free Survival (PFS) 8.3 months

| 2-year Overall Survival (OS) Rate | 76.7% |

Quantitative Safety Data Summary

This compound has demonstrated a manageable safety profile across studies. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 4: Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Adverse Event Phase II in r/r FL[7] Phase Ib in r/r PTCL[6] Phase II in r/r PTCL[10]
Infectious Pneumonia 19.0% 11.6% 11% (Most frequent SAE)
Neutropenia 15.5% 21% Not specified
Hypertriglyceridemia 3.6% 7% Not specified

| Interstitial Lung Disease | 3.6% | Not reported | Not specified |

Experimental Protocols

The clinical trials for this compound generally followed a consistent design and methodology.

Study Design and Patient Population
  • Design: The majority of early-stage studies were single-arm, open-label Phase Ib or Phase II trials conducted at multiple centers.[6][7][10]

  • Patient Population: Eligible patients typically had histologically confirmed relapsed or refractory lymphomas (e.g., Follicular Lymphoma, Peripheral T-Cell Lymphoma) and had received at least one or two prior lines of systemic therapy.[3][5][7]

Treatment Regimen
  • Dosing: The recommended Phase II dose (RP2D) of this compound was established as 80 mg, administered orally once daily (QD).[3][9][10]

  • Treatment Cycle: Treatment was administered in continuous 28-day cycles.[3][7]

  • Duration: Patients continued treatment until disease progression, unacceptable toxicity, or withdrawal of consent.[7][10]

Endpoints and Assessments
  • Primary Endpoint: The primary objective in most Phase II studies was the Objective Response Rate (ORR), assessed by an Independent Review Committee (IRC).[3][4][7]

  • Secondary Endpoints: Secondary outcomes included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), Disease Control Rate (DCR), and safety.[4][7]

  • Tumor Assessment: Tumor responses were typically evaluated every two treatment cycles (approximately 8 weeks) using imaging (e.g., CT scans).[3][10] Response criteria were based on standards such as the Lugano criteria (2014) or the International Working Group (IWG) criteria (2007).[3][10]

  • Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3][10]

Mandatory Visualization: Experimental Workflow

The diagram below outlines the typical workflow for the single-arm Phase II clinical trials of this compound.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis Protocol Protocol Approval (IRB/Ethics) Sites Site Initiation Protocol->Sites Enroll Patient Screening & Enrollment Sites->Enroll Treat This compound 80mg QD (28-day cycles) Enroll->Treat Assess Tumor & Safety Assessment (q2 cycles) Treat->Assess Continuous Endpoints Primary Endpoint: ORR (IRC) Assess->Treat Assess->Endpoints Secondary Secondary Endpoints: PFS, OS, DOR, Safety Assess->Secondary Endpoints->Secondary Report Final Report & Publication Secondary->Report

Generalized workflow for a this compound Phase II single-arm clinical trial.

Conclusion

The early-stage clinical trial data for this compound consistently demonstrate its potential as a valuable therapeutic agent for patients with relapsed or refractory lymphomas. As a highly selective PI3Kδ inhibitor, it has shown compelling clinical efficacy, including high response rates and durable responses in both B-cell and T-cell malignancies.[7][12] The safety profile appears manageable and potentially differentiated from other drugs in its class.[6][14] Ongoing and future studies, including a global Phase III trial in r/r PTCL, will further define its role in the treatment landscape for these challenging diseases.[15]

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Linperlisib in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib (YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies, including various types of lymphoma.[1] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for enhanced efficacy and a more manageable safety profile compared to pan-PI3K inhibitors.[2][3]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in lymphoma cell lines. The provided methodologies for cell viability, apoptosis, and western blot analysis will enable researchers to assess the anti-proliferative and pro-apoptotic effects of this compound and to confirm its on-target activity on the PI3K/Akt/mTOR pathway.

Data Presentation

While a comprehensive, publicly available dataset of this compound's IC50 values across a wide array of lymphoma cell lines is not currently available, preclinical and clinical studies have demonstrated its potent anti-tumor activity.[1][2][4][5] Researchers can generate cell line-specific IC50 values using the cell viability protocol outlined below. The following table serves as a template for presenting such quantitative data.

Table 1: Template for IC50 Values of this compound in Lymphoma Cell Lines

Lymphoma SubtypeCell LineIC50 (nM)
Diffuse Large B-cell Lymphoma (DLBCL)e.g., SU-DHL-4User-generated data
e.g., OCI-Ly10User-generated data
Follicular Lymphoma (FL)e.g., WSU-FSCCLUser-generated data
Mantle Cell Lymphoma (MCL)e.g., JeKo-1User-generated data
Burkitt Lymphoma (BL)e.g., RajiUser-generated data
T-cell Lymphomae.g., JurkatUser-generated data

Signaling Pathway

This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling cascade. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to reduced activation of downstream effectors such as Akt and mTOR. The ultimate result is the induction of cell cycle arrest and apoptosis in lymphoma cells.

PI3K_Pathway cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->PI3K_delta Inhibition

Figure 1. PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability of lymphoma cell lines.

Workflow:

Figure 2. Workflow for the MTS cell viability assay.

Methodology:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in this compound-treated lymphoma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

References

Application Note & Protocol: Determination of Linperlisib IC50 Values using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linperlisib (also known as YY-20394) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a common feature in various cancers, particularly hematological malignancies, making it a key target for therapeutic intervention.[1][2] this compound selectively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of downstream effectors like Akt.[2] This action disrupts the signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound, such as this compound, can be quantified and its half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[4]

This document provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.

Signaling Pathway of this compound Inhibition

This compound exerts its therapeutic effect by targeting the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3Kδ disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Linperlisib_Pathway Receptor Growth Factor Receptor PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP This compound This compound This compound->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the determination of this compound's IC50 value using the MTT assay.

MTT_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Incubate4 Incubate for 2-4h in dark Solubilize->Incubate4 Read Measure Absorbance at 570 nm Incubate4->Read Analyze Calculate % Viability and IC50 Value Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay to determine IC50 values.

Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., lymphoma, leukemia, or other PI3Kδ-dependent cancer cell lines).

  • This compound (YY-20394): Stock solution of known concentration (e.g., 10 mM in DMSO).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Equipment & Consumables:

    • 96-well flat-bottom sterile culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Laminar flow hood.

    • Multichannel pipette.

    • Sterile pipette tips and microcentrifuge tubes.

Experimental Protocol

5.1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5] Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.[5]

  • This compound Working Solutions: Prepare a series of dilutions from the stock solution. It is recommended to perform a preliminary range-finding experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the approximate IC50. Based on the pilot experiment, a narrower range of 8-10 concentrations should be prepared for the definitive assay.

5.2. Cell Seeding

  • Harvest cells that are in the logarithmic phase of growth.

  • Perform a cell count and determine cell viability (should be >90%).

  • Dilute the cells in fresh culture medium to the desired seeding density. The optimal density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[6]

5.3. Drug Treatment

  • After 24 hours, carefully remove the culture medium.

  • Add 100 µL of fresh medium containing the various concentrations of this compound to the designated wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell control" (medium only, for background absorbance). It is recommended to perform each treatment in triplicate.

  • Incubate the plate for an additional 48 to 72 hours. The incubation time should be consistent across experiments.

5.4. MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[7]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[5]

5.5. Data Acquisition

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Presentation and Analysis

6.1. Data Recording Record the raw absorbance values in a structured table.

This compound Conc. (µM)Replicate 1 (Abs 570nm)Replicate 2 (Abs 570nm)Replicate 3 (Abs 570nm)Mean AbsorbanceStd. Deviation
0 (Vehicle Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8
No-Cell Control

6.2. Calculation of Cell Viability

  • Calculate the mean absorbance for the no-cell control wells and subtract this value from all other absorbance readings to correct for background.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

6.3. IC50 Determination

  • Plot the % Cell Viability (Y-axis) against the log of this compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with a sigmoidal dose-response curve to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.

6.4. Final Data Summary

Cell LineCompoundIncubation Time (h)IC50 (µM)95% Confidence Interval
[Specify Cell Line]This compound72

References

Application Notes: Measuring Linperlisib-Induced Apoptosis using Annexin V Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linperlisib (YY-20394) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[1] In many B-cell malignancies, this pathway is constitutively active, promoting the survival and proliferation of cancer cells. This compound, by selectively targeting PI3Kδ, disrupts this signaling cascade, leading to the induction of apoptosis (programmed cell death) in malignant B-cells.[1]

This application note provides a detailed protocol for the quantitative assessment of apoptosis induced by this compound in cancer cell lines using Annexin V staining followed by flow cytometry. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Due to the limited availability of published data specifically quantifying this compound-induced apoptosis using Annexin V staining, the following table presents representative data from a study on Idelalisib , another selective PI3Kδ inhibitor, in the TMD8 diffuse large B-cell lymphoma (DLBCL) cell line. This data serves as an illustrative example of the expected outcomes when evaluating apoptosis induction by a selective PI3Kδ inhibitor.

Treatment GroupConcentrationIncubation TimeEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-48 hours5%3%8%
Idelalisib420 nM48 hours20%9%29%

Data is representative and adapted from a study on the PI3Kδ inhibitor Idelalisib in TMD8 cells.[2] Researchers should generate their own data for this compound in their specific cell line of interest.

Experimental Protocols

Materials and Reagents

  • This compound (YY-20394)

  • Cancer cell line of interest (e.g., follicular lymphoma, diffuse large B-cell lymphoma cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Microcentrifuge tubes

  • Flow cytometer

Protocol for Induction of Apoptosis with this compound

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Cell Treatment: Once the cells have adhered (for adherent cell lines) or are in logarithmic growth (for suspension cell lines), replace the medium with fresh medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and this compound concentration.

Protocol for Annexin V and Propidium Iodide Staining

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsinization. Collect both the detached cells and any floating cells from the culture medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC (or other fluorochrome) and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

Flow Cytometry Analysis

Acquire the data on a flow cytometer. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., FITC and PI). Gate on the cell population of interest based on forward and side scatter to exclude debris. Analyze the fluorescence data to distinguish between:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Linperlisib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3Kδ PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 family (Anti-apoptotic) Akt->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bcl2->Apoptosis Inhibition This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits PI3Kδ, leading to reduced Akt and mTOR activity and subsequent apoptosis.

Experimental Workflow for Annexin V Apoptosis Assay

AnnexinV_Workflow cluster_treatment Cell Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis start Seed Cells treat Treat with this compound start->treat incubate Incubate (e.g., 48h) treat->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate (15 min, dark) stain->incubate_stain flow Analyze by Flow Cytometry incubate_stain->flow quantify Quantify Apoptotic Populations flow->quantify

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V staining.

References

Application Notes and Protocols for Flow Cytometry Cell Cycle Analysis with Linperlisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib (also known as YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] By selectively targeting PI3Kδ, this compound disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology.[1][2]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[3][4] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[5] This allows for the determination of the percentage of cells in each phase of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[1][3]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with PI staining. The protocol is based on established methods for cell cycle analysis and incorporates specific findings related to this compound's activity.[5][6]

Principle of the Assay

This protocol describes the preparation and treatment of cancer cells with this compound, followed by fixation, permeabilization, and staining with propidium iodide. The stained cells are then analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase is indicative of cell cycle arrest at that point.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Linperlisib_Signaling_Pathway This compound This compound PI3K_delta PI3Kδ This compound->PI3K_delta Inhibits PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 to Cell_Cycle_Arrest Cell Cycle Arrest PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes Cell_Cycle_Progression->Cell_Cycle_Arrest Is Blocked, Leading to

Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR pathway and leading to cell cycle arrest.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., U937 cells) Linperlisib_Treatment 2. This compound Treatment (e.g., 5 µM, 10 µM for 24-48h) Cell_Culture->Linperlisib_Treatment Harvest_Fix 3. Harvest & Fixation (70% Ethanol) Linperlisib_Treatment->Harvest_Fix Staining 4. Staining (Propidium Iodide & RNase A) Harvest_Fix->Staining Flow_Cytometry 5. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Cell Cycle Modeling) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols: Establishing a Linperlisib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a Linperlisib-resistant cancer cell line model. This model can serve as a crucial tool for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance to PI3K inhibitors.

Introduction

This compound (YY-20394) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, playing a critical role in cell growth, proliferation, survival, and differentiation.[1][3][4][5] By targeting PI3Kδ, this compound disrupts these crucial cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

Despite the promising therapeutic potential of PI3K inhibitors like this compound, the development of drug resistance remains a significant clinical challenge.[4][5][6][7] Understanding the mechanisms underlying this resistance is paramount for the development of more effective and durable cancer therapies. This document outlines a detailed protocol for generating a this compound-resistant cell line, which can be a valuable in vitro model for such investigations.

Experimental Workflow for Establishing a this compound-Resistant Cell Line

The overall workflow for generating and validating a this compound-resistant cell line is depicted below. This process involves a stepwise increase in drug concentration over an extended period to select for a resistant cell population.

workflow cluster_setup Phase 1: Initial Setup & IC50 Determination cluster_induction Phase 2: Resistance Induction cluster_validation Phase 3: Validation & Characterization start Select Parental Cell Line ic50 Determine Initial IC50 of this compound via MTT Assay start->ic50 culture Culture Parental Cells ic50->culture treat_low Treat with this compound (starting at IC20-IC30) culture->treat_low monitor Monitor Cell Viability & Proliferation treat_low->monitor increase_dose Gradually Increase This compound Concentration monitor->increase_dose Cells recover & proliferate increase_dose->monitor Continue cycles resistant_line Establish Stable Resistant Cell Line increase_dose->resistant_line Stable growth at high concentration ic50_validation Confirm Increased IC50 (MTT Assay) resistant_line->ic50_validation apoptosis_assay Assess Apoptosis (Annexin V/PI Staining) resistant_line->apoptosis_assay western_blot Analyze Signaling Pathways (Western Blot) resistant_line->western_blot

Caption: Experimental workflow for generating a this compound-resistant cell line.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: A cancer cell line known to be initially sensitive to PI3K inhibitors.

  • This compound: Analytical grade.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent [8][9][10]

  • Dimethyl Sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit [11]

  • Propidium Iodide (PI) Solution [12]

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies: p-AKT (Ser473), AKT, p-PI3K, PI3K, and β-actin.

  • HRP-conjugated Secondary Antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

Protocol for Establishing the this compound-Resistant Cell Line

This protocol is adapted from established methods for generating drug-resistant cell lines.[13][14][15]

  • Initial IC50 Determination:

    • Seed the parental cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a series of increasing concentrations of this compound for 48-72 hours.

    • Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).

  • Resistance Induction:

    • Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20 or IC30 value determined in the previous step).

    • Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate until they reach 70-80% confluency.

    • Passage the cells and continue to culture them in the presence of the same concentration of this compound.

    • Once the cells show stable growth and recovery, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[14]

    • Repeat this cycle of treatment, recovery, and dose escalation for several months.

    • At each stage of increased drug concentration, it is advisable to freeze a stock of the cells.[14]

  • Establishment of the Stable Resistant Line:

    • A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.

    • The resistance should be stable. To confirm this, culture the resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-evaluate the IC50.[13]

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

  • Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[16] Allow cells to attach overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][16]

Apoptosis Assay (Annexin V/PI Staining) Protocol

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][18]

  • Cell Seeding and Treatment: Seed parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (at their respective IC50 concentrations) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at approximately 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Western Blot Protocol for PI3K/AKT Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.[19][20]

  • Protein Extraction: After drug treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM) ± SDResistance Index (RI)
Parental1.5 ± 0.21.0
Resistant18.2 ± 1.512.1

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Apoptosis Analysis of Parental and Resistant Cells Treated with this compound

Cell LineTreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Parental Vehicle (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (1.5 µM)48.7 ± 3.535.1 ± 2.816.2 ± 1.9
Resistant Vehicle (DMSO)94.8 ± 2.32.9 ± 0.62.3 ± 0.5
This compound (18.2 µM)85.3 ± 4.18.5 ± 1.26.2 ± 1.0

Data are presented as mean ± SD from three independent experiments.

Signaling Pathways and Resistance Mechanisms

The PI3K/AKT Signaling Pathway

This compound targets the PI3Kδ isoform, inhibiting the conversion of PIP2 to PIP3. This prevents the subsequent activation of downstream effectors like AKT, which are crucial for cell survival and proliferation.[1]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Activates/ Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Potential Mechanism of Resistance

A common mechanism of resistance to PI3K inhibitors involves the reactivation of the PI3K pathway or the activation of compensatory signaling pathways.[6][7][21] One such mechanism is the upregulation of receptor tyrosine kinases (RTKs) mediated by FOXO transcription factors.[6][7]

resistance_mechanism cluster_normal In Sensitive Cells cluster_resistant In Resistant Cells AKT_active Active AKT FOXO_cyto FOXO (Cytoplasm) AKT_active->FOXO_cyto Phosphorylates & Inhibits Nuclear Translocation Linperlisib_res This compound PI3K_res PI3K Linperlisib_res->PI3K_res AKT_inactive Inactive AKT PI3K_res->AKT_inactive FOXO_nuc FOXO (Nucleus) AKT_inactive->FOXO_nuc Allows Nuclear Translocation RTK_up Upregulation of Receptor Tyrosine Kinases (RTKs) FOXO_nuc->RTK_up Promotes Transcription PI3K_reactivate Reactivation of PI3K Pathway RTK_up->PI3K_reactivate MAPK_activate Activation of MAPK Pathway RTK_up->MAPK_activate

References

Application Notes and Protocols for Linperlisib Efficacy Studies in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib (also known as YY-20394) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound's targeted mechanism of action offers the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[1] Preclinical evaluation of this compound in xenograft mouse models is a crucial step in assessing its in vivo efficacy and informing clinical development.

These application notes provide a comprehensive overview and detailed protocols for conducting efficacy studies of this compound using a xenograft mouse model with the SU-DHL-6 human diffuse large B-cell lymphoma (DLBCL) cell line.

Mechanism of Action

This compound selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes.[1] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, disrupts the mTOR pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Linperlisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3Kδ Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis This compound This compound This compound->PI3Kδ

This compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

While specific preclinical data on this compound dosage and tumor growth inhibition in the SU-DHL-6 xenograft model is not publicly available, the following tables are structured to present typical data from such a study. Researchers should populate these tables with their experimental findings.

Table 1: In Vivo Efficacy of this compound in SU-DHL-6 Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)
Vehicle ControlDailyN/A
This compound (Dose 1)Daily
This compound (Dose 2)Daily
Positive ControlVaries

Table 2: Body Weight Monitoring in Study Animals

Treatment GroupMean Body Weight (g) at Day 0Mean Body Weight (g) at Day XPercent Change in Body Weight (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound using a xenograft mouse model.

Cell Culture and Preparation
  • Cell Line: SU-DHL-6 (Human diffuse large B-cell lymphoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Injection:

    • Harvest SU-DHL-6 cells during the logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.

    • Keep the cell suspension on ice until injection.

Xenograft Model Establishment
  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Injection Procedure:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth.

Experimental Workflow

Experimental_Workflow Cell_Culture SU-DHL-6 Cell Culture Harvest Harvest & Prepare Cells Cell_Culture->Harvest Implantation Subcutaneous Implantation (1x10^7 cells/mouse) Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Initiation Randomization->Treatment Groups Vehicle Control This compound (Dose 1) This compound (Dose 2) Treatment->Groups Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Groups->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume > 1500 mm³) Monitoring->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis

Workflow for a this compound xenograft efficacy study.
Drug Preparation and Administration

  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final concentration should be determined based on the desired dosage for the mice.

  • Administration Route: Oral gavage is the recommended route of administration for this compound.

  • Dosing Schedule: A once-daily (QD) dosing schedule is often used for oral anticancer agents in mouse models. The recommended Phase 2 dose in humans is 80 mg/day, which can be used as a starting point for dose-range finding studies in mice after appropriate allometric scaling.[2][3][4]

  • Vehicle Control: The vehicle used to formulate this compound should be administered to the control group following the same schedule.

Efficacy Evaluation
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • Generate tumor growth curves and survival plots (if applicable).

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Conclusion

The SU-DHL-6 xenograft mouse model provides a valuable in vivo platform for evaluating the antitumor efficacy of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to support the continued development of this promising targeted therapy for hematological malignancies.

References

Application Notes and Protocols for In Vivo Pharmacodynamic Biomarker Assays of Linperlisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing pharmacodynamic (PD) biomarker assays for Linperlisib (YY-20394), a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The protocols outlined below are intended to facilitate the in vivo assessment of this compound's mechanism of action and its effects on the PI3K/AKT/mTOR signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and differentiation.[1] In many hematological malignancies, the PI3Kδ pathway is aberrantly activated, contributing to tumor development and progression. This compound competitively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and its subsequent effectors, such as the mammalian target of rapamycin (mTOR) and ribosomal protein S6 (S6).[1] By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.[1]

Pharmacodynamic Biomarkers for this compound

The most relevant pharmacodynamic biomarkers for assessing this compound's in vivo activity are the phosphorylated forms of key downstream proteins in the PI3K/AKT/mTOR pathway. These include:

  • Phospho-AKT (p-AKT): As the direct downstream target of PI3K, the level of phosphorylated AKT (at Ser473 or Thr308) is a primary indicator of PI3K pathway inhibition. Preclinical data have indicated that this compound reduces the phosphorylation level of the Akt protein.[2]

  • Phospho-S6 Ribosomal Protein (p-S6): S6 is a downstream effector of the mTOR pathway, which is in turn regulated by AKT. Measuring the phosphorylation of S6 (at Ser235/236) provides a readout of the downstream consequences of PI3K inhibition.

Data Presentation: In Vivo Pharmacodynamic Effects of PI3Kδ Inhibitors

While specific quantitative in vivo pharmacodynamic data for this compound is not yet widely published, data from other selective PI3Kδ inhibitors, such as Idelalisib and Duvelisib, can provide a reference for expected outcomes.

Table 1: Summary of In Vivo Pharmacodynamic Effects of Selective PI3Kδ Inhibitors on p-AKT

CompoundModel SystemTissue/Cell TypeDose and ScheduleTime Pointp-AKT InhibitionReference
IdelalisibPatients with Chronic Lymphocytic Leukemia (CLL)CLL cells100 mg BID or ≥150 mg BIDWithin 7 daysReduction to levels similar to normal B cells[3]
DuvelisibPatients with CLLCLL tumor cellsSingle dose1 and 24 hours post-doseInhibition of phospho-AKT (S473) observed[4]

Table 2: Expected In Vivo Pharmacodynamic Effects of this compound on p-S6 (Hypothetical)

Model SystemTissue/Cell TypeDose and ScheduleTime Pointp-S6 Inhibition
Mouse Xenograft ModelTumor Tissue[Specify Dose] mg/kg, QD2, 8, 24 hours post-dose[Expected % Inhibition]
Mouse SplenocytesSplenocytes[Specify Dose] mg/kg, QD2, 8, 24 hours post-dose[Expected % Inhibition]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT pmTORC1 p-mTORC1 (Active) pAKT->pmTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) pAKT->Transcription mTORC1 mTORC1 mTORC1->pmTORC1 pS6K p-S6K (Active) pmTORC1->pS6K Activation S6K S6K S6K->pS6K pS6 p-S6 (Active) pS6K->pS6 Activation S6 S6 S6->pS6 Experimental_Workflow cluster_invivo In Vivo Study cluster_assays Pharmacodynamic Assays cluster_analysis Data Analysis Animal_Model Tumor-bearing Animal Model Treatment Administer this compound or Vehicle Animal_Model->Treatment Tissue_Collection Collect Tumor and Spleen Samples Treatment->Tissue_Collection IHC Immunohistochemistry (p-AKT, p-S6) Tissue_Collection->IHC Flow Flow Cytometry (p-AKT, p-S6) Tissue_Collection->Flow WB Western Blot (p-AKT, p-S6) Tissue_Collection->WB Quantification Quantify Biomarker Levels IHC->Quantification Flow->Quantification WB->Quantification Comparison Compare Treatment vs. Vehicle Groups Quantification->Comparison

References

Application Notes and Protocols: Screening Linperlisib in Combination Therapy with Other Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib is an orally administered, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a frequent event in various cancers, particularly hematological malignancies.[1][3][5] this compound specifically targets PI3Kδ, which is predominantly expressed in leukocytes, thereby offering a targeted therapeutic approach with potentially fewer off-target effects compared to pan-PI3K inhibitors.[1][3] By inhibiting PI3Kδ, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

The targeted nature of this compound and its role in modulating the tumor microenvironment make it a promising candidate for combination therapies.[5] Combining this compound with other anticancer agents that have complementary mechanisms of action can potentially lead to synergistic effects, overcome drug resistance, and improve therapeutic outcomes. These application notes provide a framework for screening this compound in combination with other cancer drugs, offering detailed protocols for key in vitro experiments to assess synergistic cytotoxicity and apoptosis.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by selectively inhibiting the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling cascade. This pathway is often constitutively active in cancer cells, promoting their survival and proliferation.

  • PI3K Activation: The pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).

  • Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

By inhibiting PI3Kδ, this compound blocks the production of PIP3, leading to the inactivation of Akt and its downstream effectors. This ultimately results in decreased cancer cell survival and increased apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Rationale for Combination Therapy Screening

Preclinical and clinical studies have highlighted several classes of drugs that are rational candidates for combination therapy with this compound. The goal is to achieve synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.

Drug ClassRationale for Combination with this compoundPotential Cancer Indications
Chemotherapy (e.g., Gemcitabine, Oxaliplatin, CHOP) This compound may sensitize cancer cells to the cytotoxic effects of chemotherapy by inhibiting pro-survival signaling pathways.Diffuse Large B-cell Lymphoma (DLBCL), Peripheral T-cell Lymphoma (PTCL)
BCL-2 Inhibitors (e.g., Venetoclax) Concurrent inhibition of the PI3K pathway (pro-survival) and BCL-2 (anti-apoptotic) can lead to enhanced apoptosis in cancer cells.Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL)
BTK Inhibitors (e.g., Ibrutinib) Dual blockade of the B-cell receptor (BCR) signaling pathway at different nodes (PI3Kδ and BTK) can result in a more profound and durable response.B-cell malignancies
Immunomodulatory Drugs (e.g., Camrelizumab - a PD-1 inhibitor) This compound can modulate the tumor immune microenvironment, potentially enhancing the efficacy of checkpoint inhibitors.NK/T-cell Lymphoma
EZH2 Inhibitors Targeting both epigenetic regulation (EZH2) and key survival signaling (PI3Kδ) may offer a synergistic approach to overcoming resistance.Peripheral T-cell Lymphoma (PTCL)

Experimental Protocols

The following protocols provide detailed methodologies for assessing the synergistic effects of this compound in combination with other anticancer drugs in vitro.

Experimental Workflow for Combination Screening

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cancer Cell Line Culture DrugPrep 2. Drug Preparation (this compound & Combo Agent) CellSeeding 3. Cell Seeding (96-well plates) DrugTreatment 4. Drug Treatment (Single agents & Combinations) CellSeeding->DrugTreatment Incubation 5. Incubation (e.g., 72 hours) DrugTreatment->Incubation Viability 6. Cell Viability Assay (MTT Assay) Incubation->Viability Apoptosis 7. Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Synergy 8. Synergy Analysis (e.g., CompuSyn) Viability->Synergy

Caption: In Vitro Combination Therapy Screening Workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound as a single agent and in combination with another drug using a colorimetric MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and combination drug(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in culture medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include vehicle control wells (medium with DMSO).

    • Incubate for 72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

  • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This protocol details the detection and quantification of apoptosis induced by this compound, alone and in combination, using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination drug(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound, the combination drug, or both at predetermined concentrations (e.g., IC50 values) for 48 hours.

    • Include a vehicle-treated control group.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately using a flow cytometer.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Analysis:

  • Quantify the percentage of cells in each quadrant.

  • Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups to determine if the combination enhances apoptosis.

Data Presentation

Quantitative data from combination screening experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Drug X in ABC-DLBCL Cells

TreatmentIC50 (nM)Combination Index (CI) at ED50Interpretation
This compound[Insert Value]--
Drug X[Insert Value]--
This compound + Drug X[Insert Value][Insert Value, e.g., < 1]Synergistic

Table 2: Apoptosis Induction by this compound and Drug X in ABC-DLBCL Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total % Apoptosis
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]
Drug X[Insert Value][Insert Value][Insert Value]
This compound + Drug X[Insert Value][Insert Value][Insert Value]

Conclusion

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with other anticancer agents. The detailed protocols for assessing cell viability and apoptosis, along with a structured approach to data analysis and presentation, will enable researchers to effectively screen for synergistic combinations. The identification of potent and well-tolerated this compound-based combination therapies holds the potential to improve treatment outcomes for patients with various malignancies. Further in vivo studies are warranted to validate promising in vitro findings.

References

Application Notes and Protocols for Linperlisib Solubility and Stability Assessment in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is implicated in various malignancies, making PI3Kδ an attractive target for cancer therapy. As a small molecule inhibitor, understanding the solubility and stability of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for accurate in vitro and in vivo studies, as well as for formulation development.

This document provides detailed protocols for assessing the kinetic solubility and chemical stability of this compound in DMSO. The solubility protocol utilizes nephelometry for rapid, high-throughput assessment. The stability protocol employs a stability-indicating high-performance liquid chromatography (HPLC) method coupled with forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

This compound: Chemical Properties
PropertyValueReference
Molecular Formula C₂₈H₃₇FN₆O₅S--INVALID-LINK--
Molecular Weight 588.7 g/mol --INVALID-LINK--
Known Solubility in DMSO 100 mg/mL (169.86 mM)Selleck Chemicals Datasheet

This compound and the PI3K/Akt Signaling Pathway

This compound selectively inhibits PI3Kδ, which is a critical enzyme in the PI3K/Akt signaling cascade. This pathway plays a central role in cell proliferation, survival, and metabolism. The diagram below illustrates the mechanism of action of this compound within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound stock in 100% DMSO Serial_Dilute Serially dilute stock in DMSO Prep_Stock->Serial_Dilute Dispense_DMSO Dispense diluted compounds and DMSO control into plate Serial_Dilute->Dispense_DMSO Add_Buffer Add PBS to all wells Dispense_DMSO->Add_Buffer Incubate Incubate at room temperature Add_Buffer->Incubate Measure Measure light scatter using nephelometer Incubate->Measure Analyze_Data Determine precipitation point Measure->Analyze_Data Stability_Workflow Prep_Sample Prepare 1 mg/mL this compound in DMSO Stress Expose aliquots to stress conditions (Acid, Base, Oxidation, Heat, Light) Prep_Sample->Stress Neutralize Neutralize acidic and basic samples Stress->Neutralize Analyze Analyze all samples by HPLC Neutralize->Analyze Compare Compare chromatograms of stressed samples to unstressed control Analyze->Compare

References

Troubleshooting & Optimization

Linperlisib Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of Linperlisib in cell culture media. The following information is curated to ensure the successful application of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1] Precipitation in aqueous solutions like cell culture media is a common issue for such compounds. The primary reason for precipitation is the sharp decrease in solvent polarity when a concentrated this compound stock solution (typically in 100% DMSO) is diluted into the aqueous environment of the cell culture medium. Other contributing factors can include:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the medium without proper mixing can cause localized high concentrations, leading to immediate precipitation.

  • Low Temperature: Preparing or storing the final working solution at a low temperature can decrease solubility.

  • pH of the Medium: While most culture media are buffered, slight variations in pH can affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: Components in the media, such as salts and proteins (if serum is used), can sometimes interact with the compound and reduce its solubility.

Q2: How should I prepare my this compound stock and working solutions to avoid precipitation?

A2: Proper solution preparation is critical. Follow these steps for optimal results:

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Based on available data, this compound has a high solubility in DMSO (100 mg/mL, which is approximately 170 mM).[1]

    • Ensure the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform a serial dilution of the high-concentration stock solution with 100% DMSO to get an intermediate stock that is closer to the final desired concentration.

    • To prepare the final working solution, slowly add the intermediate DMSO stock to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even distribution of the compound, preventing localized high concentrations.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What should I do if I observe precipitation in my cell culture medium after adding this compound?

A3: If you observe a cloudy appearance or visible precipitates, consider the following troubleshooting steps:

  • Visual Confirmation: First, confirm the presence of precipitates under a microscope.

  • Sonication: Briefly sonicate the medium containing this compound in a water bath sonicator. This can sometimes help to redissolve small precipitates.

  • Warming: Gently warm the medium to 37°C, as this can increase the solubility of the compound.

  • Reduce Final Concentration: The most likely cause is that the final concentration of this compound is too high for the aqueous medium. Try using a lower final concentration in your experiment.

  • Increase Final DMSO Concentration: If your cell line can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help to keep the compound in solution. However, be mindful of potential solvent effects on your cells.

  • Serum Presence: If you are using a serum-free medium, consider if adding a small percentage of Fetal Bovine Serum (FBS) is permissible for your experiment. Serum proteins like albumin can sometimes help to solubilize hydrophobic compounds.[1]

Q4: What is the recommended maximum final concentration of this compound in cell culture media?

A4: The maximum achievable concentration of this compound in cell culture media without precipitation can vary depending on the specific medium formulation (e.g., RPMI-1640 vs. DMEM) and the presence of serum. Since specific solubility data in these media is not readily published, it is highly recommended to perform a solubility assessment in your specific experimental conditions. A general starting point for many small molecule inhibitors is in the range of 1-10 µM. For higher concentrations, a solubility test is crucial.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₇FN₆O₅S[2]
Molecular Weight588.69 g/mol [1]
Solubility
- WaterInsoluble[1]
- DMSO100 mg/mL (~170 mM)[1]
- Ethanol6 mg/mL (~10.2 mM)[1]

Table 2: Recommended this compound Concentration Ranges for In Vitro Studies

ApplicationRecommended Starting Concentration RangeNotes
Cell-based Assays (e.g., proliferation, apoptosis)10 nM - 10 µMThe IC₅₀ of this compound for PI3Kδ is 6.4 nM.[3] Effective concentrations in cellular assays are typically higher.
Western Blotting (Signaling Pathway Inhibition)100 nM - 5 µMA concentration range around the cellular IC₅₀ for pathway inhibition should be used.
High-Concentration Studies> 10 µMRequires empirical determination of solubility in the specific cell culture medium to avoid precipitation.

Experimental Protocols

Protocol: Determination of this compound Solubility in Cell Culture Media

This protocol outlines a method to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., RPMI-1640, DMEM), with or without serum, as required for your experiment

  • Sterile microcentrifuge tubes

  • Microscope

  • Nephelometer or spectrophotometer (optional, for more quantitative analysis)

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of this compound concentrations in your pre-warmed (37°C) cell culture medium. For example, prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. To do this, add the appropriate small volume of the DMSO stock to the medium and immediately vortex gently to mix. Ensure the final DMSO concentration is consistent across all samples and is at a level tolerated by your cells (e.g., 0.5%).

  • Equilibration: Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours to allow the solution to equilibrate.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine for the presence of crystalline structures or amorphous precipitates. The highest concentration that remains clear under the microscope can be considered the practical solubility limit for your experimental conditions.

  • (Optional) Quantitative Analysis: For a more precise determination, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS. Alternatively, the turbidity of the solutions can be measured using a nephelometer before centrifugation.

Mandatory Visualizations

This compound Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Linperlisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR pathway.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Start: Prepare this compound Working Solution Observe_Precipitation Observe Precipitation (Cloudiness/Particles)? Start->Observe_Precipitation No_Precipitation No Precipitation: Proceed with Experiment Observe_Precipitation->No_Precipitation No Troubleshoot Troubleshooting Steps Observe_Precipitation->Troubleshoot Yes Warm_Sonicate Warm to 37°C & Briefly Sonicate Troubleshoot->Warm_Sonicate Check_Again Precipitation Resolved? Warm_Sonicate->Check_Again Check_Again->No_Precipitation Yes Reassess_Protocol Re-assess Protocol Check_Again->Reassess_Protocol No Lower_Concentration Lower Final Concentration Reassess_Protocol->Lower_Concentration Modify_Dilution Use Slower, Stepwise Dilution into Warmed Media Reassess_Protocol->Modify_Dilution Check_DMSO Ensure Final DMSO Concentration is Optimal (e.g., 0.1-0.5%) Reassess_Protocol->Check_DMSO Perform_Solubility_Test Perform Solubility Test (See Protocol) Lower_Concentration->Perform_Solubility_Test Modify_Dilution->Perform_Solubility_Test Check_DMSO->Perform_Solubility_Test

Caption: A logical workflow to troubleshoot this compound precipitation issues.

References

Optimizing Linperlisib Concentration for In Vitro Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Linperlisib in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as YY-20394, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] By binding to the ATP-binding site of PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancer cells, particularly those of hematological origin.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[3]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on available data, a broad range from low nanomolar (nM) to low micromolar (µM) is recommended for initial screening. For instance, while the biochemical IC50 for PI3Kδ is 6.4 nM, the cellular IC50 in U937 acute myeloid leukemia (AML) cells has been reported to be 14.2 µM.[4][5][6] This highlights the importance of empirical determination in your specific cell line. A typical starting range for a dose-response experiment could be from 1 nM to 50 µM.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1] Therefore, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working concentrations for your experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Q1: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the reason?

A1: There are several potential reasons for a lack of response to this compound:

  • Cell Line Insensitivity: The PI3Kδ pathway may not be a primary driver of proliferation or survival in your chosen cell line. Consider using a positive control cell line known to be sensitive to PI3Kδ inhibition.

  • Drug Inactivation: Ensure the proper storage of your this compound stock solution (aliquoted and stored at -20°C or -80°C, protected from light and repeated freeze-thaw cycles).

  • Experimental Duration: The effects of PI3K inhibitors on cell viability can be time-dependent. Consider extending the incubation time of your experiment (e.g., 48, 72, or even 96 hours).

  • Drug Efflux: Some cancer cell lines can develop resistance through the expression of drug efflux pumps that actively remove the compound from the cell.

  • Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative survival pathways.

Q2: I am observing high variability in my results between experiments. How can I improve reproducibility?

A2: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure you have a consistent cell seeding density across all wells and plates.

  • Inconsistent Drug Dilution: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation. Use precise pipetting techniques.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

  • Edge Effects in Plates: To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with media without cells.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment.

Q3: this compound is precipitating in my cell culture medium. What should I do?

A3: Precipitation of this compound in the culture medium can occur if its solubility limit is exceeded.[1]

  • Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to keep the drug in solution at the desired working concentration. If you need to use a higher concentration of this compound, you may need to slightly increase the final DMSO percentage, but be mindful of its potential toxicity to your cells.

  • Serial Dilutions: Prepare your working concentrations by performing serial dilutions of the DMSO stock in the cell culture medium, ensuring thorough mixing at each step.

  • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

Data Presentation

ParameterValueCell Line/SystemReference
Biochemical IC50 (PI3Kδ) 6.4 nMRecombinant Human PI3Kδ[2][4]
Cellular IC50 14.2 µMU937 (Acute Myeloid Leukemia)[5][6]
Solubility in DMSO 100 mg/mL (169.86 mM)N/A[1]
Solubility in Ethanol 6 mg/mL (10.19 mM)N/A[1]
Solubility in Water InsolubleN/A[1]

Note: IC50 values can vary significantly between different cell lines and experimental conditions (e.g., incubation time, assay method). The provided data should be used as a reference, and it is highly recommended to determine the IC50 in your specific experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Western Blot for Akt Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound for a short period (e.g., 1-4 hours) to observe direct effects on signaling.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.

Visualizations

Linperlisib_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream

Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Dilute Prepare Serial Dilutions in Culture Medium Stock->Dilute Cells Seed Cells in Multi-well Plates Treat Treat Cells with This compound Cells->Treat Dilute->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis Western Western Blot (p-Akt/Akt) Treat->Western

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Guide Start No Observed Effect Check1 Is the cell line known to be sensitive? Start->Check1 Sol1 Use a positive control cell line Check1->Sol1 No Check2 Was the drug stored correctly? Check1->Check2 Yes Sol2 Use fresh aliquots, avoid freeze-thaw Check2->Sol2 No Check3 Is the incubation time sufficient? Check2->Check3 Yes Sol3 Increase incubation time (48-96h) Check3->Sol3 No Consider other factors\n(drug efflux, etc.) Consider other factors (drug efflux, etc.) Check3->Consider other factors\n(drug efflux, etc.) Yes

Caption: A logical troubleshooting guide for experiments with no observed effect.

References

Linperlisib Technical Support Center: Overcoming Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating potential off-target effects of Linperlisib in cellular assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] It functions by binding to the ATP-binding site of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancer cells, particularly those of hematological origin.[1][3]

Q2: How selective is this compound for PI3Kδ compared to other PI3K isoforms?

Q3: What are the potential off-target effects of this compound in cellular assays?

While this compound is highly selective, at high concentrations, the possibility of off-target kinase inhibition exists, a common characteristic of kinase inhibitors. Potential off-target effects could manifest as:

  • Inhibition of other kinases: Although designed to be PI3Kδ-selective, very high concentrations might lead to the inhibition of other structurally related kinases. Identifying these potential off-targets would ideally require a comprehensive kinase panel screening (kinome scan).

  • Modulation of non-kinase proteins: Some kinase inhibitors have been shown to interact with proteins other than kinases.

  • Effects on non-malignant cell types: In a mixed cell culture, this compound may have effects on immune cells present in the microenvironment, such as T-cells, due to the role of PI3Kδ in immune cell signaling.[5]

Q4: I am observing unexpected results in my cell viability assay. Could this be an off-target effect of this compound?

Unexpected results in cell viability assays can stem from several factors, including potential off-target effects. Here are some troubleshooting steps:

  • Confirm On-Target Effect: First, verify that this compound is inhibiting the PI3K/Akt pathway in your cell line at the concentrations used. This can be done via Western blot by checking the phosphorylation status of Akt and its downstream targets.

  • Titrate the Concentration: Use the lowest effective concentration of this compound to achieve PI3Kδ inhibition. Higher concentrations are more likely to induce off-target effects.

  • Use a Control Inhibitor: Compare the effects of this compound with a structurally different PI3Kδ inhibitor or a pan-PI3K inhibitor to see if the observed phenotype is specific to this compound.

  • Consider the Assay Principle: Some viability assays, like the MTT assay, rely on cellular metabolic activity. If an off-target effect alters cellular metabolism without affecting viability, it could lead to misleading results. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., caspase activity assay).

Q5: My Western blot results show incomplete inhibition of Akt phosphorylation, even at high concentrations of this compound. What could be the reason?

Several factors could contribute to this observation:

  • Feedback Loops: Inhibition of the PI3K pathway can sometimes trigger compensatory feedback loops that reactivate the pathway.[6][7][8] For example, inhibition of mTORC1, a downstream effector of Akt, can lead to the activation of upstream receptor tyrosine kinases (RTKs), which in turn can reactivate PI3K signaling.

  • Cell Line Specific Resistance: The specific genetic background of your cell line might confer resistance to PI3Kδ inhibition. This could be due to mutations in other signaling pathways that bypass the need for PI3Kδ signaling.

  • Experimental Conditions: Ensure optimal antibody performance and appropriate sample preparation. Refer to the detailed Western blot protocol and troubleshooting guide below.

Troubleshooting Guides

Troubleshooting Unexpected Cell Viability Assay Results
Observed Issue Potential Cause Recommended Action
Higher than expected IC50 value 1. Cell line is not dependent on PI3Kδ signaling. 2. Feedback activation of survival pathways. 3. Suboptimal assay conditions.1. Confirm PI3Kδ expression and pathway activity in your cell line. 2. Analyze other survival pathways (e.g., MAPK/ERK) for upregulation. 3. Optimize cell seeding density, drug incubation time, and assay reagents.
Discrepancy between different viability assays (e.g., MTT vs. Apoptosis) 1. Off-target metabolic effects of this compound. 2. Assay artifacts.1. Use an orthogonal assay that measures a different cellular parameter (e.g., membrane integrity, caspase activation). 2. Review the principles and limitations of each assay.
Increased cell death at low concentrations, but not at high concentrations (non-monotonic dose-response) 1. Complex off-target pharmacology. 2. Activation of pro-survival pathways at higher concentrations.1. Perform a detailed dose-response curve with more data points. 2. Investigate the activation state of other signaling pathways at different concentrations via Western blot.
Troubleshooting Western Blot for PI3K/Akt Pathway Analysis
Observed Issue Potential Cause Recommended Action
High background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps.
No or weak signal for phospho-proteins 1. Inactive pathway in the cell line. 2. Phosphatase activity during sample preparation. 3. Poor antibody quality.1. Stimulate the pathway with a growth factor (e.g., IGF-1) as a positive control. 2. Always use phosphatase inhibitors in your lysis buffer. 3. Use a validated antibody and include a positive control lysate.
Inconsistent band intensities for loading control 1. Uneven protein loading. 2. Inefficient protein transfer.1. Perform a protein quantification assay (e.g., BCA) before loading. 2. Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane.
Unexpected changes in non-target proteins 1. Potential off-target effect of this compound.1. If a specific off-target is suspected from kinome scan data (if available), probe for the phosphorylation status of its known substrates. 2. Use a lower concentration of this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol outlines the steps to assess the on-target activity of this compound by measuring the phosphorylation status of Akt.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).
  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each sample using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Separate proteins by electrophoresis.
  • Transfer proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Data Analysis:

  • Quantify band intensities using image analysis software.
  • Normalize the phospho-Akt signal to total Akt and then to the loading control.
  • Compare the normalized phospho-Akt levels in this compound-treated samples to the vehicle control to determine the extent of pathway inhibition.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a serial dilution of this compound in culture medium.
  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a no-cell control (medium only).
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
  • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibition Troubleshooting_Workflow Start Unexpected Result in Cellular Assay Check_On_Target Verify On-Target Effect (p-Akt Western Blot) Start->Check_On_Target On_Target_Yes On-Target Effect Confirmed Check_On_Target->On_Target_Yes Yes On_Target_No On-Target Effect Not Confirmed Check_On_Target->On_Target_No No Consider_Off_Target Investigate Potential Off-Target Effects On_Target_Yes->Consider_Off_Target Troubleshoot_Assay Troubleshoot Assay (e.g., WB, Viability) On_Target_No->Troubleshoot_Assay Dose_Response Perform Detailed Dose-Response Consider_Off_Target->Dose_Response Orthogonal_Assay Use Orthogonal Assay Consider_Off_Target->Orthogonal_Assay Kinome_Scan Consult Kinome Scan Data (if available) Consider_Off_Target->Kinome_Scan Pathway_Analysis Analyze Alternative Signaling Pathways Consider_Off_Target->Pathway_Analysis Experimental_Workflow_Validation cluster_Initial_Screen Initial Screening cluster_Mechanism_Validation Mechanism of Action Validation cluster_Off_Target_Investigation Off-Target Investigation Cell_Treatment Treat Cells with This compound Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Western_Blot Western Blot (p-Akt, Total Akt) Cell_Treatment->Western_Blot Dose_Response_Analysis Dose-Response Curve Analysis Viability_Assay->Dose_Response_Analysis High_Concentration High Concentration Treatment Dose_Response_Analysis->High_Concentration Kinase_Panel Kinase Panel Screen (Biochemical Assay) High_Concentration->Kinase_Panel Orthogonal_Validation Orthogonal Cellular Assay (e.g., Apoptosis) High_Concentration->Orthogonal_Validation

References

Interpreting unexpected results in Linperlisib western blots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for interpreting Western blot results with Linperlisib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected findings in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect the PI3K/AKT/mTOR pathway?

A1: this compound (also known as YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival.[1] this compound works by binding to the ATP-binding site of PI3Kδ, preventing the phosphorylation of PIP2 to PIP3. This action is expected to lead to a reduction in the phosphorylation and activation of downstream targets, most notably AKT.[1] Consequently, a decrease in the phosphorylation of downstream effectors of AKT, such as mTOR, S6 ribosomal protein (S6), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is anticipated.

dot

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3K_delta Inhibits PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates p_AKT p-AKT mTORC1 mTORC1 p_AKT->mTORC1 Activates CellGrowth Cell Growth & Survival p_AKT->CellGrowth p_mTORC1 p-mTORC1 S6K S6K p_mTORC1->S6K Phosphorylates fourE_BP1 4E-BP1 p_mTORC1->fourE_BP1 Phosphorylates p_S6K p-S6K S6 S6 p_S6K->S6 Phosphorylates p_S6 p-S6 Translation Protein Translation p_S6->Translation p_fourE_BP1 p-4E-BP1 p_fourE_BP1->Translation Translation->CellGrowth

Caption: this compound inhibits PI3Kδ, blocking downstream signaling.

Q2: I treated my cells with this compound but see no change in p-AKT levels. What could be the reason?

A2: There are several potential explanations for this observation:

  • Cell Line Specificity: The PI3Kδ isoform is predominantly expressed in hematopoietic cells. If you are using a non-hematopoietic cell line, it may have low or no PI3Kδ expression, and the PI3K signaling in these cells might be driven by other isoforms (e.g., PI3Kα or PI3Kβ) that are not targeted by this compound.

  • Inactive Pathway: The PI3K/AKT pathway may not be constitutively active in your cell line under your specific culture conditions. To confirm pathway activity, consider using a positive control, such as stimulating the cells with a growth factor (e.g., IGF-I) or using a cell line with a known activating mutation in the pathway (e.g., PTEN-null cells).

  • Experimental Issues: The lack of change could be due to technical issues with your Western blot. This could include problems with the primary antibody, insufficient protein loading, or issues with the transfer or detection steps. Refer to the detailed troubleshooting guide below for a comprehensive checklist.

  • Alternative Signaling: In some contexts, other signaling pathways can compensate for the inhibition of PI3Kδ, maintaining AKT phosphorylation.

  • Study in AML cells: One in vitro study on acute myeloid leukemia (AML) cells (U937) reported that this compound (YY-20394) did not significantly modulate the PI3K/Akt/mTOR signaling pathway, suggesting that in some cancer types, its anti-leukemic effects might be mediated by alternative molecular mechanisms.[2][3]

Q3: I am observing an increase in p-AKT after this compound treatment. Is this a known phenomenon?

A3: While counterintuitive, a paradoxical increase in p-AKT can occur with inhibitors of the PI3K/AKT/mTOR pathway. This is often due to the inhibition of negative feedback loops. For instance, mTORC1 inhibition can suppress S6K activity, which normally phosphorylates and leads to the degradation of insulin receptor substrate-1 (IRS-1). Inhibition of this negative feedback can lead to the stabilization of IRS-1, enhancing its ability to activate PI3K and subsequently AKT. While this is more commonly reported with mTOR inhibitors, the complexity of the PI3K signaling network, with its various feedback mechanisms and crosstalk with other pathways, means that unexpected activation events can occur.

Q4: How should I normalize my phospho-protein data?

A4: For phosphorylated proteins, it is best practice to normalize the signal of the phospho-protein to the signal of the total protein. This accounts for any variations in the total amount of the protein of interest between samples. It is not recommended to normalize phospho-protein levels to a housekeeping gene alone, as the total protein levels might also change with treatment.

Troubleshooting Guide for Unexpected Western Blot Results

This guide is structured to help you identify and resolve common issues encountered during Western blotting experiments with this compound.

dot

Troubleshooting_Flowchart Start Unexpected Western Blot Result with this compound No_Signal No or Weak Signal for p-AKT / p-S6 / p-4E-BP1 Start->No_Signal Unexpected_Increase Unexpected Increase in Phosphorylation Start->Unexpected_Increase No_Change No Change in Phosphorylation (Decrease Expected) Start->No_Change Check_Positive_Control Run Positive Control (e.g., Growth Factor Stimulated Lysate) No_Signal->Check_Positive_Control Consider_Feedback_Loop Consider Feedback Loop Inhibition Unexpected_Increase->Consider_Feedback_Loop Check_Cell_Line Verify PI3Kδ Expression in Cell Line No_Change->Check_Cell_Line Check_Antibody Verify Primary & Secondary Antibody Validity & Dilution Check_Positive_Control->Check_Antibody Check_Protocol Review Western Blot Protocol (Lysis, Loading, Transfer, Detection) Check_Antibody->Check_Protocol Resolved Problem Resolved Check_Protocol->Resolved Investigate_Crosstalk Investigate Pathway Crosstalk/Compensation Consider_Feedback_Loop->Investigate_Crosstalk Check_Pathway_Activity Confirm Basal Pathway Activity Check_Cell_Line->Check_Pathway_Activity Investigate_Crosstalk->Resolved Optimize_Drug_Treatment Optimize this compound Concentration & Incubation Time Check_Pathway_Activity->Optimize_Drug_Treatment Optimize_Drug_Treatment->Resolved

Caption: Troubleshooting flowchart for unexpected Western blot results.

Problem Potential Cause Recommended Solution
No or Weak Signal for Phospho-Proteins Inactive PI3K/AKT pathway in the cell line.- Use a positive control cell line known to have an active PI3K pathway. - Stimulate cells with growth factors (e.g., insulin, IGF-1) to activate the pathway.
Ineffective primary antibody.- Check the antibody datasheet for recommended applications and dilutions. - Run a positive control lysate recommended by the antibody manufacturer. - Use a fresh aliquot of the antibody.
Insufficient protein loading.- Load at least 20-30 µg of total protein per lane. - Confirm protein concentration with a reliable assay (e.g., BCA).
Problems with protein transfer.- Verify transfer efficiency with Ponceau S staining. - Optimize transfer time and voltage, especially for high molecular weight proteins.
Inappropriate blocking buffer.- For phospho-antibodies, BSA is generally preferred over milk, as milk contains phosphoproteins that can cause high background.
Issues with detection reagents.- Use fresh ECL substrates. - Ensure the secondary antibody is compatible with the primary antibody and is not expired.
No Change in Phosphorylation (Decrease Expected) Low or no PI3Kδ expression in the cell line.- Verify the expression of PI3Kδ in your cell line using RT-PCR or a validated antibody. - Consider using a hematopoietic cell line where PI3Kδ is more abundant.
Insufficient drug concentration or incubation time.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Compensatory signaling.- Investigate the activation of other PI3K isoforms or parallel signaling pathways (e.g., MAPK/ERK) that might be compensating for PI3Kδ inhibition.
Unexpected Increase in Phosphorylation Activation of feedback loops.- Inhibition of downstream targets like mTORC1/S6K can relieve negative feedback on upstream components of the PI3K pathway, leading to increased AKT phosphorylation. - Consider co-treatment with other inhibitors to block compensatory pathways.
Off-target effects (less likely with a selective inhibitor).- Consult the literature for any known off-target effects of this compound.
Crosstalk with other signaling pathways.- Inhibition of the PI3K pathway can sometimes lead to the activation of other pro-survival pathways, such as the MEK/ERK pathway.

Quantitative Data

Currently, there is limited publicly available preclinical data detailing the specific dose-response of this compound on the phosphorylation of AKT, S6, and 4E-BP1 in various cell lines. One study in the U937 AML cell line reported the following:

Cell LineThis compound (YY-20394) ConcentrationDurationEffect on p-AKT and p-mTOR
U937 (AML)5 µM and 10 µM48 hoursNo statistically significant change observed via Western blot.[2][3]

Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.

Experimental Protocols

Western Blot Protocol for p-AKT, p-S6, and p-4E-BP1

This protocol is a general guideline and may require optimization for your specific cell type and antibodies.

dot

WB_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (4°C, overnight) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (RT, 1 hour) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for the desired amount of time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

  • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), p-S6 (Ser235/236), p-4E-BP1 (Thr37/46), and their total protein counterparts, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

5. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

6. Stripping and Re-probing (for total protein):

  • After imaging for the phospho-protein, the membrane can be stripped using a mild stripping buffer.

  • Wash the membrane thoroughly and re-block before incubating with the primary antibody for the total protein.

  • Repeat the subsequent immunoblotting and detection steps.

References

Technical Support Center: Enhancing Linperlisib Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the in vivo bioavailability of Linperlisib.

FAQs & Troubleshooting Guides

This section addresses common questions and challenges encountered during the formulation and in vivo testing of this compound.

Question 1: What are the potential reasons for the low oral bioavailability of this compound?

This compound, also known as YY-20394, is an orally bioavailable selective inhibitor of PI3Kδ.[1][2][3][4][5] However, like many kinase inhibitors, its bioavailability may be limited by poor aqueous solubility. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[6][7] While the specific BCS class of this compound is not publicly available, its complex chemical structure suggests it may be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[8][9] For such compounds, the dissolution rate is often the limiting step for oral absorption.[10]

Question 2: Which formulation strategies are most promising for enhancing this compound's bioavailability?

For poorly soluble drugs like this compound, several formulation strategies can be employed to improve oral bioavailability. The most common and effective approaches include:

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[11][12][13] This increases the drug's solubility and absorption.[12]

  • Particle Size Reduction (e.g., Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[14][15][16] Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants.[14]

Question 3: How do I select the appropriate excipients for a this compound SEDDS formulation?

The selection of excipients is critical for a successful SEDDS formulation.[12] The process involves:

  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac™ lipophile WL 1349), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Excipient Compatibility: Ensure the chosen excipients are chemically compatible with this compound and with each other.

  • Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

Troubleshooting Common Issues in SEDDS Formulation:

IssuePossible CauseTroubleshooting Steps
Drug Precipitation upon Dilution The drug is not sufficiently solubilized in the emulsion droplets.Increase the concentration of the surfactant and/or co-surfactant. Re-evaluate the oil phase for better drug solubility.
Poor Self-Emulsification Incorrect ratio of oil, surfactant, and co-surfactant.Optimize the formulation using phase diagrams to find a more robust self-emulsifying region.
Large Droplet Size Inefficient emulsification.Increase the surfactant-to-oil ratio. Consider using a co-surfactant to improve emulsion stability.

Question 4: What are the key considerations when developing a nanosuspension of this compound?

The successful formulation of a this compound nanosuspension depends on:

  • Preparation Method: Top-down methods like media milling or high-pressure homogenization are common for producing nanosuspensions.[15][17]

  • Stabilizer Selection: The choice of stabilizer (surfactant or polymer) is crucial to prevent particle aggregation. Commonly used stabilizers include poloxamers, polysorbates, and cellulosic polymers.

  • Particle Size and Polydispersity Index (PDI): The goal is to achieve a small particle size (typically < 500 nm) with a narrow PDI (< 0.3) for optimal dissolution and stability.

Troubleshooting Common Issues in Nanosuspension Formulation:

IssuePossible CauseTroubleshooting Steps
Particle Aggregation/Settling Insufficient stabilization.Increase the concentration of the stabilizer. Use a combination of stabilizers (e.g., a surfactant and a polymer).
Crystal Growth (Ostwald Ripening) The amorphous form of the drug is converting to a more stable crystalline form.Select a stabilizer that effectively inhibits crystal growth. Optimize the drying process if preparing a solid dosage form.
Inconsistent Particle Size Suboptimal processing parameters.Adjust the milling speed/time or homogenization pressure/cycles.

Quantitative Data Summary

While specific preclinical data on enhancing this compound's bioavailability is not publicly available, the following table summarizes the pharmacokinetic parameters of the approved oral formulation of this compound (YY-20394) from a Phase 1 clinical trial in patients with B-cell hematological malignancies.[18] This data can serve as a baseline for comparison when evaluating novel formulations.

Table 1: Pharmacokinetic Parameters of this compound (YY-20394) After Single Oral Administration [18]

DoseCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)
20 mg135 ± 381530 ± 4201560 ± 430
40 mg289 ± 1163280 ± 11703350 ± 1200
80 mg589 ± 2136890 ± 24507030 ± 2510
140 mg998 ± 35711800 ± 420012000 ± 4300

Experimental Protocols

The following are detailed methodologies for key experiments to develop and evaluate bioavailability-enhanced formulations of this compound.

Protocol 1: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants by adding an excess amount of the drug to 2 mL of each excipient and shaking for 48 hours at 25°C.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.

    • Prepare mixtures of the selected excipients at various ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear solution is obtained.

  • Characterization of the SEDDS Formulation:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water (1:100) and measure the droplet size and PDI using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C with gentle agitation (50 rpm) and record the time taken for the formation of a clear emulsion.

    • In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in simulated gastric and intestinal fluids.

Protocol 2: Preparation of a this compound Nanosuspension

  • Formulation:

    • Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 188).

  • Particle Size Reduction (High-Pressure Homogenization):

    • Subject the dispersion to high-pressure homogenization at 1500 bar for 20-30 cycles.

    • Monitor the particle size and PDI at regular intervals using dynamic light scattering.

  • Characterization of the Nanosuspension:

    • Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential of the nanosuspension.

    • Scanning Electron Microscopy (SEM): Lyophilize the nanosuspension and examine the morphology of the nanoparticles using SEM.

    • In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to that of the unprocessed this compound powder.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Dosing:

    • Use male Sprague-Dawley rats (200-250 g).

    • Fast the animals overnight before dosing.

    • Administer the this compound formulation (e.g., SEDDS, nanosuspension, or a simple suspension as a control) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma using a suitable organic solvent.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Determine the relative bioavailability of the test formulations compared to the control.

Visualizations

Diagram 1: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Diagram 2: Experimental Workflow for SEDDS Development

SEDDS_Workflow cluster_0 Formulation Development cluster_1 Characterization cluster_2 In Vivo Evaluation Screening Excipient Solubility Screening Phase_Diagram Construct Ternary Phase Diagrams Screening->Phase_Diagram Formulation Prepare this compound-Loaded SEDDS Phase_Diagram->Formulation Droplet_Size Droplet Size & PDI Analysis Formulation->Droplet_Size Emulsification_Time Self-Emulsification Time Dissolution In Vitro Dissolution Studies PK_Study Pharmacokinetic Study in Rodents Dissolution->PK_Study Bioavailability Determine Relative Bioavailability PK_Study->Bioavailability

Caption: Workflow for SEDDS formulation and evaluation.

Diagram 3: Nanosuspension Preparation and Testing Logic

Nanosuspension_Logic Start Start with This compound Powder Dispersion Disperse in Stabilizer Solution Start->Dispersion Homogenization High-Pressure Homogenization Dispersion->Homogenization Characterization Characterize: - Particle Size - PDI - Zeta Potential Homogenization->Characterization Evaluation In Vitro Dissolution & In Vivo PK Study Characterization->Evaluation End Enhanced Bioavailability Evaluation->End

References

How to control for Linperlisib's effect on cell cycle in apoptosis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the cell cycle effects of Linperlisib when conducting apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect the cell cycle and apoptosis?

This compound is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). By inhibiting PI3Kδ, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] This inhibition leads to two key cellular outcomes:

  • Cell Cycle Arrest: this compound can cause cells to arrest in specific phases of the cell cycle. Studies have shown that it can induce arrest in the G1 or G2 phase, depending on the concentration and cell type.[2][3]

  • Apoptosis Induction: By disrupting pro-survival signaling, this compound promotes programmed cell death, or apoptosis.[1][2]

Q2: Why is it important to control for this compound's effect on the cell cycle when measuring apoptosis?

This compound-induced cell cycle arrest can confound the results of apoptosis assays. A large population of cells accumulating in one phase of the cell cycle can alter the baseline characteristics of the cell population, potentially leading to misinterpretation of apoptosis data. For example, changes in cell size or metabolic activity due to cell cycle arrest might be incorrectly attributed to apoptosis. Therefore, it is crucial to employ methods that can distinguish true apoptosis from the effects of cell cycle arrest.

Q3: How can I simultaneously assess cell cycle and apoptosis in this compound-treated cells?

Multiparameter flow cytometry is the most effective method for the simultaneous analysis of cell cycle and apoptosis. This technique involves co-staining cells with a DNA content dye (e.g., Propidium Iodide - PI, or DAPI) to determine the cell cycle phase, and an apoptosis marker (e.g., Annexin V or an antibody against cleaved caspases). This allows you to quantify apoptosis specifically within the G1, S, and G2/M populations of your cell sample.

Troubleshooting Guides

Scenario 1: High Annexin V positive population, but low sub-G1 peak after this compound treatment.

  • Possible Cause: This scenario suggests that a significant portion of the cells are in the early stages of apoptosis (Annexin V positive, PI negative) but have not yet undergone significant DNA fragmentation, which is characteristic of the sub-G1 population. This compound-induced cell cycle arrest may also hold cells in a state where early apoptotic markers are present, but the progression to late-stage apoptosis and DNA fragmentation is delayed.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to track the progression of apoptosis over a longer period. You may observe an increase in the sub-G1 peak at later time points.

    • Alternative Apoptosis Markers: Use a mid-stage apoptosis marker, such as an antibody against cleaved PARP or a caspase-3/7 activity assay, to confirm the apoptotic phenotype.

    • Multiparameter Flow Cytometry: Combine Annexin V staining with a DNA content dye (e.g., PI) to analyze the cell cycle profile of the Annexin V positive cells. This will reveal if the early apoptotic cells are accumulating in a specific phase of the cell cycle.

Scenario 2: Difficulty distinguishing between late apoptotic cells and necrotic cells in the Annexin V/PI assay.

  • Possible Cause: Both late apoptotic and necrotic cells will stain positive for both Annexin V and PI, making them difficult to distinguish in a standard Annexin V/PI plot. High concentrations of this compound or prolonged treatment times may lead to secondary necrosis.

  • Troubleshooting Steps:

    • Morphological Analysis: Examine the cells under a microscope. Apoptotic cells typically exhibit membrane blebbing and formation of apoptotic bodies, while necrotic cells show cell swelling and membrane rupture.

    • Caspase Assays: Measure the activity of executioner caspases (caspase-3/7). Caspase activation is a hallmark of apoptosis and is generally absent in primary necrosis.

    • Titrate this compound Concentration: Use a lower concentration of this compound to minimize the induction of necrosis.

Scenario 3: High background in caspase activity assays.

  • Possible Cause: Some caspases have been shown to have non-apoptotic roles in cell cycle progression.[4][5] this compound-induced cell cycle arrest might lead to a baseline level of caspase activity that is not directly related to apoptosis.

  • Troubleshooting Steps:

    • Use a Pan-Caspase Inhibitor: Treat a control set of cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) alongside this compound. A significant reduction in the signal in the presence of the inhibitor will confirm that the measured activity is caspase-dependent.

    • Combine with another Apoptosis Marker: Corroborate your caspase assay results with another apoptosis marker, such as Annexin V staining or TUNEL assay, to ensure you are observing true apoptosis.

Experimental Protocols

Protocol 1: Multiparameter Flow Cytometry for Simultaneous Analysis of Cell Cycle and Apoptosis (Annexin V and PI Staining)

This protocol allows for the quantification of apoptotic cells within each phase of the cell cycle.

Materials:

  • Cells treated with this compound and appropriate controls.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Induce apoptosis in your cell line by treating with the desired concentrations of this compound for the appropriate duration. Include an untreated control and a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Gate on the single-cell population using forward and side scatter.

    • Create a dot plot of Annexin V-FITC vs. PI to identify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

    • Create a histogram of the PI signal for the total cell population to visualize the cell cycle distribution (G1, S, G2/M phases).

    • Gate on each cell cycle phase (G1, S, G2/M) and then analyze the Annexin V and PI staining within each of these subpopulations to determine the percentage of apoptotic cells in each phase.

Protocol 2: Cell Synchronization followed by Apoptosis Induction

This protocol helps to determine if this compound induces apoptosis in a specific phase of the cell cycle.

Materials:

  • Cell synchronization agent (e.g., Thymidine for G1/S block, Nocodazole for G2/M block).

  • This compound.

  • Reagents for your chosen apoptosis assay (e.g., Annexin V/PI kit).

Procedure:

  • Cell Synchronization:

    • G1/S Block (Double Thymidine Block):

      • Treat cells with 2 mM Thymidine for 16-18 hours.

      • Wash the cells with fresh medium and incubate for 9-10 hours.

      • Add 2 mM Thymidine again and incubate for another 15-17 hours.

    • G2/M Block (Nocodazole):

      • Treat cells with 50-100 ng/mL Nocodazole for 12-18 hours.

  • Confirm Synchronization: Harvest a small aliquot of cells and analyze their cell cycle profile by flow cytometry after PI staining to confirm that the majority of cells are arrested in the desired phase.

  • Apoptosis Induction: Wash the synchronized cells to release them from the block (optional, depending on the experimental question) and then treat with this compound for the desired time.

  • Apoptosis Assay: Perform your chosen apoptosis assay (e.g., Annexin V/PI, Caspase activity) to measure the level of apoptosis in the synchronized cell population.

Data Presentation

Table 1: Example of Multiparameter Flow Cytometry Data

TreatmentCell Cycle Phase% Annexin V Positive
UntreatedG12.5
S3.1
G2/M2.8
Vehicle ControlG12.8
S3.5
G2/M3.0
This compound (X µM)G125.4
S15.2
G2/M8.7

Visualizations

Linperlisib_Signaling_Pathway This compound This compound PI3K_delta PI3Kδ This compound->PI3K_delta inhibits PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2) Akt->Cell_Cycle_Arrest regulates Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Cell_Cycle_Arrest promotes progression

Caption: this compound's mechanism of action.

Experimental_Workflow start Start: Asynchronous Cell Culture treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells (including supernatant) treatment->harvest staining Co-stain with Annexin V-FITC and PI harvest->staining analysis Multiparameter Flow Cytometry Analysis staining->analysis gating Gate on Cell Cycle Phases (G1, S, G2/M) analysis->gating quantify Quantify Apoptosis in each phase gating->quantify end End: Phase-specific Apoptosis Data quantify->end

Caption: Workflow for analyzing phase-specific apoptosis.

Troubleshooting_Logic rect_node rect_node start High Annexin V+, Low Sub-G1? q1 Is it an early time point? start->q1 a1_yes Perform time-course experiment q1->a1_yes Yes q2 Are other apoptosis markers positive? q1->q2 No a2_yes Apoptosis confirmed, DNA fragmentation is delayed q2->a2_yes Yes a2_no Consider alternative cell death mechanisms q2->a2_no No q3 Does co-staining show Annexin V+ in a specific cell cycle phase? q2->q3 a3_yes Phase-specific early apoptosis q3->a3_yes Yes

Caption: Troubleshooting high Annexin V, low sub-G1.

References

Mitigating batch-to-batch variability of Linperlisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability of Linperlisib and ensuring consistent experimental outcomes.

Introduction

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] As with any highly active small molecule, ensuring the consistency and reproducibility of experimental results is paramount. While specific data on the batch-to-batch variability of this compound is not publicly available, this guide provides best practices and troubleshooting strategies based on general principles of pharmaceutical quality control and the known mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the PI3Kδ enzyme. It competitively binds to the ATP-binding site of PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]

Q2: How can I confirm the identity and purity of a new batch of this compound?

A2: It is crucial to perform in-house quality control on each new batch of this compound. We recommend the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Q3: My in vitro experiments show inconsistent IC50 values between different batches of this compound. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors:

  • Compound Purity and Integrity: The most likely cause is a difference in the purity or integrity of the this compound batches.

  • Solvent and Stock Solution Preparation: Variability in the solvent used, the concentration of the stock solution, and the storage conditions can all impact the effective concentration of the compound.

  • Cell Culture Conditions: Changes in cell line passage number, cell density, and media components can affect the cellular response to the inhibitor.

  • Assay Conditions: Variations in incubation times, reagent concentrations, and detection methods can lead to inconsistent results.

Q4: I am observing unexpected off-target effects in my experiments. Could this be related to batch variability?

A4: While this compound is a highly selective PI3Kδ inhibitor, unexpected off-target effects could be due to impurities in a particular batch.[1] It is important to rule out other potential causes, such as cellular context or experimental artifacts. If off-target effects persist with a specific batch, it is advisable to characterize the impurity profile of that batch.

Troubleshooting Guides

Inconsistent In Vitro Potency (IC50 Values)

If you are observing significant variations in the IC50 values of this compound between batches, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Observed qc Perform Quality Control on New Batch (HPLC, MS, NMR) start->qc purity_check Purity and Identity Confirmed? qc->purity_check solubility Verify Compound Solubility and Stability in Experimental Solvent purity_check->solubility Yes new_batch Contact Supplier/ Synthesize New Batch purity_check->new_batch No solubility_check Solubility and Stability OK? solubility->solubility_check assay_params Standardize Assay Parameters (Cell Density, Incubation Time, etc.) solubility_check->assay_params Yes new_solvent Test Alternative Solvents solubility_check->new_solvent No cell_line_check Validate Cell Line (Passage Number, Mycoplasma Test) assay_params->cell_line_check retest Re-run Experiment with Standardized Protocols and Validated Batch cell_line_check->retest end Consistent IC50 Achieved retest->end new_solvent->solubility

Caption: Troubleshooting workflow for inconsistent IC50 values.

Variable Downstream Signaling Effects

If you observe inconsistent inhibition of the PI3K/Akt/mTOR pathway, consider the following:

G cluster_1 Troubleshooting Variable Signaling Effects start Variable Inhibition of Downstream Signaling time_course Optimize Treatment Time Course and Dose-Response start->time_course time_course_check Consistent Inhibition Achieved? time_course->time_course_check lysis_buffer Check Lysis Buffer Composition (Protease/Phosphatase Inhibitors) time_course_check->lysis_buffer No end Consistent Signaling Data time_course_check->end Yes lysis_buffer_check Lysis Buffer OK? lysis_buffer->lysis_buffer_check antibody_val Validate Primary Antibodies for Western Blot lysis_buffer_check->antibody_val Yes new_reagents Prepare Fresh Lysis Buffer lysis_buffer_check->new_reagents No loading_control Ensure Consistent Protein Loading antibody_val->loading_control retest Re-run Experiment with Optimized Parameters and Validated Reagents loading_control->retest retest->end new_reagents->lysis_buffer

Caption: Troubleshooting workflow for variable signaling effects.

Data Presentation

The following table provides a hypothetical example of how to present quality control data for different batches of this compound.

Batch IDPurity (HPLC, %)Identity (MS)Potency (IC50, nM) in SU-DHL-6 cells
LP-2023-00199.8Confirmed15.2
LP-2023-00298.5Confirmed25.8
LP-2024-00199.9Confirmed14.9

Experimental Protocols

Protocol 1: Determination of this compound Purity by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the this compound batch to be tested in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a specified wavelength (e.g., 254 nm).

  • Analysis: Inject the standards and the sample. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.

Protocol 2: Western Blot for Phospho-Akt Inhibition
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

This compound Signaling Pathway

G cluster_2 This compound Mechanism of Action receptor Receptor Tyrosine Kinase pi3k PI3Kδ receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates This compound This compound This compound->pi3k pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation

References

Validation & Comparative

A Preclinical Head-to-Head: Linperlisib vs. Idelalisib in Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for B-cell malignancies has been significantly shaped by the development of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors. Among these, idelalisib was a first-in-class agent, while linperlisib represents a next-generation inhibitor. This guide provides a comparative analysis of their preclinical performance in lymphoma models, offering insights into their efficacy, selectivity, and underlying mechanisms based on available experimental data.

At a Glance: Key Preclinical Attributes

FeatureThis compoundIdelalisib
Target PI3KδPI3Kδ
Potency (IC50 for PI3Kδ) 6.4 nM[1]2.5 nM[2]
Selectivity Highly selective for PI3Kδ. Greater selectivity over PI3Kγ compared to idelalisib has been noted in vitro.[3]Highly selective for PI3Kδ over other Class I PI3K isoforms (p110α, p110β, p110γ).[4][5][6]
In Vitro Efficacy Inhibits proliferation of PI3Kδ-positive tumor cells.[7]Induces apoptosis and inhibits proliferation in various B-cell malignancy cell lines.
In Vivo Efficacy Demonstrated tumor growth inhibition in a SU-DHL-6 human lymphatic cancer cell xenograft mouse model.[7]Shown to decrease leukemia burden and inhibit homing of leukemia cells to the bone marrow in mouse models of B-cell acute lymphoblastic leukemia (B ALL).[8]

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and idelalisib are potent and selective inhibitors of the delta isoform of PI3K (PI3Kδ).[1][6] This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell lymphomas and is crucial for the proliferation, survival, and trafficking of malignant B-cells.[4] By inhibiting PI3Kδ, these drugs block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling molecules such as Akt and mammalian target of rapamycin (mTOR), ultimately leading to decreased cell proliferation and survival, and induction of apoptosis in lymphoma cells.[4]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K_delta Inhibition Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibition

Diagram 1: PI3Kδ Signaling Pathway Inhibition

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and idelalisib are limited in the public domain. However, by collating data from independent studies, we can draw a comparative picture of their potency and efficacy.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency.

InhibitorTargetIC50Other PI3K Isoform IC50sReference
This compound PI3Kδ6.4 nMData not specified[1]
Idelalisib PI3Kδ2.5 nMp110α: >40-fold higherp110β: >100-fold higherp110γ: >300-fold higher
19 nMp110α: 8600 nMp110β: 4000 nMp110γ: 2100 nM[5]

Note: IC50 values can vary depending on the assay conditions.

One study has suggested that this compound possesses greater selectivity for PI3Kδ over the PI3Kγ isoform compared to idelalisib, which may have implications for its safety profile, particularly concerning off-target effects on T-cells.[3]

In Vitro Cellular Activity
DrugCell LinesEffectReference
This compound PI3Kδ-positive tumor cellsInhibition of proliferation[7]
Idelalisib Mantle Cell Lymphoma (JeKo-1, Mino, Granta 519)Moderate induction of apoptosis, inhibition of protein synthesis, reduction in cell size and growth[9]
B-ALL cell linesInhibition of p-Akt, inhibition of migration towards SDF-1α[8]
Primary CLL cellsInduction of apoptosis[4]
In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies in animal models provide crucial information about a drug's anti-tumor activity in a more complex biological system.

DrugAnimal ModelKey FindingsReference
This compound Subcutaneous xenograft mouse tumor model of SU-DHL-6 human lymphatic cancer cellsExhibited an inhibitory effect on the growth of subcutaneous xenograft tumors.[7]
Idelalisib Mouse xenograft model of B ALLDecreased leukemia burden and inhibited homing of ALL cells to the bone marrow.[8]
Patient-derived xenograft (PDX) models of B-cell lymphomaIn combination with ibrutinib, significantly inhibited the growth of ibrutinib-resistant tumors.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols employed in the evaluation of PI3Kδ inhibitors.

In Vitro Assays

Cell Viability and Apoptosis Assays:

  • Cell Lines: A panel of lymphoma cell lines (e.g., SU-DHL-6, JeKo-1, Mino, Granta 519) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or idelalisib for specified durations (e.g., 24, 48, 72 hours).

  • Viability Measurement: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

  • Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[9]

Western Blot Analysis for Signaling Pathway Inhibition:

  • Protein Extraction: Following drug treatment, cells are lysed to extract total protein.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR) and a loading control (e.g., GAPDH).

  • Detection: Secondary antibodies conjugated to a detectable marker are used for visualization and quantification of protein bands.[8]

Cell Migration/Homing Assays:

  • Transwell System: A transwell chamber with a porous membrane is used. The lower chamber contains a chemoattractant like SDF-1α.

  • Cell Seeding: Lymphoma cells, pre-treated with the inhibitor or vehicle, are seeded in the upper chamber.

  • Incubation: The setup is incubated to allow cell migration towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is counted.[8]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Lymphoma Cell Lines treatment_invitro Treat with this compound or Idelalisib start_invitro->treatment_invitro viability Viability/Apoptosis Assays treatment_invitro->viability western Western Blot (p-Akt, etc.) treatment_invitro->western migration Migration Assay treatment_invitro->migration end_invitro Assess Potency & Mechanism viability->end_invitro western->end_invitro migration->end_invitro start_invivo Implant Lymphoma Cells in Mice treatment_invivo Administer this compound or Idelalisib start_invivo->treatment_invivo tumor_measurement Measure Tumor Volume treatment_invivo->tumor_measurement toxicity_monitoring Monitor for Toxicity treatment_invivo->toxicity_monitoring end_invivo Evaluate Efficacy & Safety tumor_measurement->end_invivo toxicity_monitoring->end_invivo

Diagram 2: Preclinical Experimental Workflow
In Vivo Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human lymphoma cell lines (e.g., SU-DHL-6) or patient-derived xenograft (PDX) tissues are implanted subcutaneously or orthotopically into the mice.[7][10]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or idelalisib is administered orally at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

  • Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.

Summary and Future Directions

Both this compound and idelalisib demonstrate potent and selective inhibition of PI3Kδ, leading to anti-tumor effects in preclinical lymphoma models. While idelalisib has a more extensive body of published preclinical data, this compound shows promise as a next-generation inhibitor, with suggestions of an improved selectivity profile.

For drug development professionals, the key takeaway is the critical role of the PI3Kδ pathway in lymphoma and the potential for targeted inhibitors to provide therapeutic benefit. Future preclinical studies should focus on direct, head-to-head comparisons of these and other emerging PI3Kδ inhibitors in a wider range of lymphoma subtypes, including both cell line-derived and patient-derived xenograft models. Such studies will be invaluable for elucidating subtle but clinically relevant differences in efficacy, safety, and mechanisms of resistance, ultimately guiding the development of more effective and better-tolerated therapies for lymphoma patients.

References

A Head-to-Head Showdown: Profiling PI3K Delta Inhibitors in Follicular Lymphoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of follicular lymphoma (FL) cells. We delve into available preclinical data, outlining their effects on cell viability, apoptosis, and intracellular signaling, supplemented with detailed experimental protocols.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its delta (δ) isoform is preferentially expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies like follicular lymphoma.[1] A new generation of PI3Kδ inhibitors has emerged, each with distinct biochemical profiles and cellular activities. This guide focuses on a comparative analysis of six prominent PI3Kδ inhibitors: idelalisib, copanlisib, duvelisib, umbralisib, zandelisib, and parsaclisib, based on available in vitro studies.

Comparative Efficacy in Follicular Lymphoma Cell Lines

Inhibition of Cell Viability and Proliferation

PI3Kδ inhibitors are designed to curtail the proliferation of malignant B-cells. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. While a unified dataset is lacking, individual studies provide valuable insights. For instance, copanlisib has demonstrated potent cytotoxicity in various B-cell lymphoma cell lines at nanomolar concentrations.[2] Similarly, parsaclisib has been shown to potently inhibit the proliferation of malignant human B-cells with mean IC50 values below 1 nM.[3]

Table 1: Comparative Inhibition of Cell Viability (IC50) in B-Cell Malignancy Cells

InhibitorCell LineIC50 (nM)Reference
Copanlisib Primary CLL Cells~450[2]
Idelalisib Primary CLL Cells>10,000[2]
Parsaclisib Malignant B-cells<1[3]

Note: Data is derived from different studies and cell types (CLL - Chronic Lymphocytic Leukemia), highlighting the need for direct comparative studies in follicular lymphoma cell lines.

Induction of Apoptosis

A crucial mechanism of action for anti-cancer therapeutics is the induction of programmed cell death, or apoptosis. PI3Kδ inhibitors have been shown to induce apoptosis in malignant B-cells.[1] For example, copanlisib treatment can lead to a significant reduction in cell number and the rapid induction of apoptosis, as evidenced by the cleavage of caspase-3, caspase-7, and PARP within 30 minutes of exposure in certain cancer cell lines.

Impact on PI3K Signaling Pathway

The efficacy of these inhibitors is rooted in their ability to block the PI3K/AKT signaling cascade. A direct comparison of zandelisib, idelalisib, parsaclisib, and duvelisib in the SU-DHL-6 B-cell lymphoma cell line revealed that zandelisib had a more sustained inhibitory effect on AKT phosphorylation after drug washout compared to the other inhibitors. This suggests a longer duration of action at the cellular level.

Table 2: Comparative Inhibition of AKT Phosphorylation in SU-DHL-6 Cells

InhibitorSustained pAKT Inhibition after WashoutReference
Zandelisib Yes
Idelalisib No
Parsaclisib No
Duvelisib No

This data highlights potential pharmacodynamic differences between the inhibitors that may influence their clinical dosing schedules and efficacy.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and the logic of a head-to-head study.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor PI3Kδ Inhibitors (Idelalisib, Copanlisib, etc.) Inhibitor->PI3K

Caption: PI3Kδ Signaling Pathway in B-Cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture Follicular Lymphoma Cell Lines Treatment Treat cells with PI3Kδ Inhibitors (Varying Concentrations & Durations) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for pAKT) Treatment->Signaling Analysis Data Collection & Comparison (IC50, % Apoptosis, Protein Levels) Viability->Analysis Apoptosis->Analysis Signaling->Analysis

References

Comparative Efficacy of Linperlisib Across Cancer Cell Lines: A Head-to-Head Analysis with Other PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the in vitro efficacy of Linperlisib (YY-20394), a potent and selective PI3Kδ inhibitor, across various cancer cell lines. This guide provides a comparative overview of this compound's performance against other selective PI3Kδ inhibitors—Idelalisib, Duvelisib, and Umbralisib—supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to this compound and the PI3Kδ Target

This compound is an orally bioavailable small molecule that selectively targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers, particularly hematological malignancies, making PI3Kδ an attractive therapeutic target.[1] By selectively inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to exert a potent anti-tumor effect while minimizing off-target toxicities associated with broader PI3K inhibition.

In Vitro Efficacy: A Comparative Look

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound and its alternatives in various cancer cell lines.

Table 1: this compound (YY-20394) IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
U937Acute Myeloid Leukemia14.2[2]

Table 2: Comparative IC50 Values of PI3Kδ Inhibitors in Hematological Malignancy Cell Lines

Cell LineCancer TypeIdelalisib IC50 (µM)Duvelisib IC50 (µM)Umbralisib IC50 (nM)
SU-DHL-6Diffuse Large B-cell Lymphoma0.037--
NU-DUL-1Diffuse Large B-cell Lymphoma0.086--
TMD8Diffuse Large B-cell Lymphoma (ABC subtype)0.024--
OCI-LY10Diffuse Large B-cell Lymphoma (ABC subtype)---
Ri-1Diffuse Large B-cell Lymphoma (ABC subtype)---
JurkatT-cell Leukemia-1.9-
MOLT-4T-cell Leukemia-2.3-
MV4-11Acute Myeloid Leukemia-4.4-
MM-1SMultiple Myeloma (sensitive)---
MM-1RMultiple Myeloma (resistant)---

Note: A dash (-) indicates that data was not found for that specific drug-cell line combination in the reviewed sources. Umbralisib data is presented in nM as reported in the source.

Table 3: Idelalisib IC50 Values in a Broader Range of Cancer Cell Lines

Cell LineCancer TypeTissueIC50 (µM)
HAL-01Acute Lymphoblastic LeukemiaBlood0.213
RPMI-6666Hodgkin LymphomaBlood0.306
EB2Burkitt LymphomaBlood0.388
YTT-cell LeukemiaBlood0.591
KU812Chronic Myeloid LeukemiaBlood0.719
HHT-cell LeukemiaBlood1.218
FarageDiffuse Large B-cell LymphomaBlood1.225
QIMR-WILAcute Myeloid LeukemiaBlood1.386
NCI-H1755Lung AdenocarcinomaLung1.597
ES7Ewing's SarcomaBone1.642
P30-OHKAcute Lymphoblastic LeukemiaBlood2.177
SU-DHL-10Diffuse Large B-cell LymphomaBlood2.236
NKM-1Acute Myeloid LeukemiaBlood2.348
NALM-6B-cell LeukemiaBlood2.406
Hs-746TStomach AdenocarcinomaDigestive System2.585
HC-1Hairy Cell LeukemiaBlood2.689
KE-37T-cell LeukemiaBlood2.827
KASUMI-1Acute Myeloid LeukemiaBlood2.863
MOLM-13Acute Myeloid LeukemiaBlood2.868
SW1463Colorectal AdenocarcinomaDigestive System2.931
RPMI-8402T-cell LeukemiaBlood3.501
KARPAS-45Acute Lymphoblastic LeukemiaBlood3.686
MLMAHairy Cell LeukemiaBlood3.783

Source: Genomics of Drug Sensitivity in Cancer project.

Signaling Pathway and Experimental Workflow

The efficacy of this compound and other PI3Kδ inhibitors stems from their ability to block the PI3K/AKT/mTOR signaling cascade, which ultimately leads to decreased cancer cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a PI3K inhibitor like this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_prep Drug Dilution Series (e.g., this compound) drug_treatment Treat Cells with Drug Dilutions drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay western_blot Western Blot for PI3K Pathway Proteins incubation->western_blot ic50 Calculate IC50 Values viability_assay->ic50 protein_quant Quantify Protein Expression western_blot->protein_quant

Caption: General Experimental Workflow for In Vitro Efficacy Testing.

A logical comparison of this compound with its alternatives highlights its position as a next-generation PI3Kδ inhibitor.

Comparison cluster_this compound This compound cluster_alternatives Alternatives L_selectivity High PI3Kδ Selectivity L_profile Potentially Favorable Safety Profile Idelalisib Idelalisib (First-in-class) Duvelisib Duvelisib (PI3Kδ/γ inhibitor) Umbralisib Umbralisib (PI3Kδ/CK1ε inhibitor) Linperlisib_node This compound Linperlisib_node->L_selectivity Linperlisib_node->L_profile Alternatives_node Alternative PI3Kδ Inhibitors Alternatives_node->Idelalisib Alternatives_node->Duvelisib Alternatives_node->Umbralisib

Caption: Logical Comparison of this compound and Alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of PI3K inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with serial dilutions of the PI3K inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for PI3K Pathway Inhibition
  • Cell Lysis: Treat cancer cells with the PI3K inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

The available preclinical data, although limited for this compound in a wide array of cell lines, suggests its potential as a potent anti-cancer agent, particularly in hematological malignancies. The provided IC50 values for alternative PI3Kδ inhibitors offer a valuable benchmark for future comparative studies. Further in vitro research across a broader panel of cancer cell lines is warranted to fully elucidate the therapeutic potential of this compound and guide its clinical development. The detailed experimental protocols provided herein serve as a foundation for such investigations.

References

Navigating the Safety Landscape of PI3K Inhibition: A Comparative Analysis of Linperlisib

Author: BenchChem Technical Support Team. Date: November 2025

The class of phosphatidylinositol 3-kinase (PI3K) inhibitors has emerged as a cornerstone in the treatment of various hematological malignancies and solid tumors. However, their clinical utility is often tempered by a spectrum of on- and off-target toxicities. Linperlisib, a novel and highly selective PI3Kδ inhibitor, has demonstrated a promising efficacy and a manageable safety profile in clinical trials. This guide provides a comparative analysis of this compound's safety profile with other PI3K inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The therapeutic targeting of the PI3K/Akt/mTOR signaling pathway has proven to be a successful strategy in oncology.[1][2] Different isoforms of PI3K have distinct physiological functions, and the isoform selectivity of inhibitors plays a crucial role in their safety and tolerability.[3] While pan-PI3K inhibitors have demonstrated broad activity, they are often associated with a wider range of toxicities.[3][4] Isoform-specific inhibitors, such as the PI3Kδ inhibitors, aim to minimize off-target effects and improve the therapeutic window.[1][5]

Comparative Safety Profile of PI3K Inhibitors

The safety profiles of PI3K inhibitors are intrinsically linked to the specific isoforms they target. This section provides a comparative overview of the adverse events associated with this compound and other notable PI3K inhibitors.

This compound (PI3Kδ inhibitor)

This compound, a selective PI3Kδ inhibitor, has shown a generally manageable safety profile in clinical trials for relapsed/refractory follicular lymphoma and peripheral T-cell lymphoma.[6][7][8] Its targeted action on the delta isoform, which is predominantly expressed in leukocytes, is designed to reduce the impact on normal cells and minimize severe side effects.[2][5]

Key safety findings for this compound include:

  • Most Common Treatment-Related Adverse Events (TRAEs): Hematologic toxicities such as neutropenia, as well as non-hematologic events like infectious pneumonia and hypertriglyceridemia, are among the most frequently reported grade ≥3 TRAEs.[6][7][9]

  • Immune-Mediated Toxicities: Studies have indicated low levels of immune-mediated toxicities, such as gastrointestinal and liver toxicities, which are common with other PI3K inhibitors.[7][10][11]

  • Discontinuation Rates: The discontinuation rate due to adverse events in some studies has been reported to be relatively low.[10]

Other PI3K Inhibitors

The following table summarizes the key adverse events associated with other PI3K inhibitors, highlighting the differences in their safety profiles which are largely dictated by their isoform selectivity.

Drug (Target)Common Adverse Events (All Grades)Serious Adverse Events (Grade ≥3)Black Box Warnings
This compound (PI3Kδ)Neutropenia, pneumonia, hypertriglyceridemia, rash, decreased leukocyte count.[6][7][10][12]Neutropenia, infectious pneumonia, decreased lymphocyte count, decreased leukocyte count, hypertriglyceridemia, interstitial lung disease.[6][7][9]Not specified.
Idelalisib (PI3Kδ)Diarrhea/colitis, hepatotoxicity, pneumonitis, rash, pyrexia, fatigue, nausea, cough.[13][14][15]Diarrhea/colitis, hepatotoxicity (elevated ALT/AST), pneumonitis, intestinal perforation, neutropenia, pneumonia.[13][15][16]Fatal and/or serious hepatotoxicity, diarrhea or colitis, pneumonitis, and intestinal perforation.[13]
Duvelisib (PI3Kδ, PI3Kγ)Diarrhea/colitis, neutropenia, anemia, rash, fatigue, nausea, hepatotoxicity.[17][18]Neutropenia, infections, diarrhea/colitis, cutaneous reactions, pneumonitis, hepatotoxicity.[17][18]Fatal and/or serious infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[18] An increased risk of death has also been noted.[19][20]
Copanlisib (PI3Kα, PI3Kδ)Hyperglycemia, hypertension, diarrhea, neutropenia, fatigue, nausea.[21][22][23][24]Transient hyperglycemia, transient hypertension, neutropenia, pneumonia, pneumonitis.[21][23][24][25]No black box warnings.[21][24]
Alpelisib (PI3Kα)Hyperglycemia, rash, diarrhea, nausea, fatigue, decreased appetite, stomatitis.[26][27][28]Hyperglycemia, rash, diarrhea, Stevens-Johnson syndrome.[26][27][29][30][31]Not specified.

Experimental Protocols for Safety Assessment

The safety data for PI3K inhibitors are primarily derived from rigorously conducted clinical trials. The general methodology for assessing the safety profile in these trials involves several key components:

  • Patient Population: Enrollment of patients with specific types of cancer who have often received prior therapies.[6][10][24][32]

  • Dosing and Administration: Administration of the drug at a specified dose and schedule, with provisions for dose modifications or interruptions to manage toxicities.[15][27][33]

  • Adverse Event Monitoring: Continuous monitoring and recording of all adverse events (AEs) experienced by the patients. AEs are graded for severity, typically using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Laboratory Assessments: Regular monitoring of hematology and blood chemistry panels to detect abnormalities in blood counts, liver function (ALT, AST), and metabolic parameters (glucose, triglycerides).[12][16]

  • Imaging: Use of imaging techniques, such as chest X-rays or CT scans, to monitor for specific toxicities like pneumonitis.[18]

  • Data Analysis: The incidence, severity, and causality of AEs are analyzed to characterize the safety profile of the drug.

Visualizing the Landscape

To better understand the context of PI3K inhibition and the assessment of its safety, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors PI3K Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K->Transcription eIF4E->Transcription This compound This compound (δ) This compound->PI3K Idelalisib Idelalisib (δ) Idelalisib->PI3K Duvelisib Duvelisib (δ, γ) Duvelisib->PI3K Copanlisib Copanlisib (α, δ) Copanlisib->PI3K Alpelisib Alpelisib (α) Alpelisib->PI3K

Caption: PI3K signaling pathway and points of inhibition by various drugs.

Safety_Assessment_Workflow start Patient Enrollment (Informed Consent) screening Baseline Assessment (Physical Exam, Labs, Imaging) start->screening treatment Drug Administration (Defined Dose & Schedule) screening->treatment monitoring Ongoing Monitoring (AEs, Labs, Vitals) treatment->monitoring grading Adverse Event Grading (CTCAE) monitoring->grading data_collection Data Collection & Reporting monitoring->data_collection management Toxicity Management (Dose Modification/Interruption, Supportive Care) grading->management management->treatment Continue/Modify Treatment analysis Safety Data Analysis (Incidence, Severity, Causality) data_collection->analysis end Characterization of Safety Profile analysis->end

Caption: General workflow for safety assessment in a clinical trial.

Conclusion

The landscape of PI3K inhibitors is evolving, with a clear trend towards developing more selective agents to improve safety and tolerability. This compound, with its high selectivity for the PI3Kδ isoform, appears to offer a favorable safety profile compared to pan-PI3K inhibitors and even other PI3Kδ inhibitors, particularly concerning the incidence of severe immune-mediated toxicities.[7][10][11] The manageable nature of its adverse event profile suggests a potentially wider therapeutic index. As with all PI3K inhibitors, careful patient monitoring and proactive management of side effects are crucial for optimizing clinical outcomes. Further long-term data and real-world evidence will continue to refine our understanding of this compound's place in the therapeutic armamentarium.

References

Independent Validation of Linperlisib: A Comparative Analysis in Relapsed/Refractory Lymphomas

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of clinical trial data for the novel PI3Kδ inhibitor, Linperlisib, reveals promising efficacy and a manageable safety profile in patients with relapsed or refractory follicular lymphoma and peripheral T-cell lymphoma. This guide provides an objective comparison of this compound with other approved targeted therapies for these indications, supported by a comprehensive review of pivotal clinical trial data and experimental protocols.

This compound is an orally administered, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor signaling pathway that is often dysregulated in B-cell malignancies.[1][2] By targeting PI3Kδ, this compound aims to induce apoptosis and inhibit the proliferation of malignant B-cells.[1][3] This targeted mechanism of action has demonstrated significant clinical activity in heavily pretreated patient populations.

This compound in Relapsed/Refractory Follicular Lymphoma (FL)

In a pivotal Phase II clinical trial (NCT04370405), this compound demonstrated a compelling overall response rate (ORR) of 79.8% in 84 patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies.[4][5][6] Of these patients, 15.5% achieved a complete response (CR).[4][6] The median progression-free survival (PFS) was 13.4 months.[4][6]

Comparative Efficacy of PI3K Inhibitors in Follicular Lymphoma

The following table summarizes the key efficacy data from pivotal trials of this compound and other PI3K inhibitors approved for the treatment of relapsed/refractory follicular lymphoma.

Drug (Pivotal Trial)Overall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
This compound (NCT04370405)79.8%[4][6]15.5%[4][6]13.4 months[4][6]
Idelalisib 57%[4]6%11 months
Copanlisib (CHRONOS-1)58.7%[7][8]14.4%[7]11.2 months[8][9]
Duvelisib (DYNAMO)42.2%[10][11][12][13]1%[10]9.5 months[10][12]
Umbralisib (UNITY-NHL)43%[14]3%[14]10.6 months
Comparative Safety of PI3K Inhibitors in Follicular Lymphoma

A critical aspect of evaluating PI3K inhibitors is their safety profile. The table below outlines the incidence of common grade ≥3 adverse events observed in the respective clinical trials.

Adverse EventThis compoundIdelalisibCopanlisibDuvelisibUmbralisib
Diarrhea/Colitis -14%5%15%10%
Pneumonitis 3.6% (ILD)[4][6]4%---
Neutropenia 15.5%[4][6]27%24%25%12%
Elevated ALT/AST -13-19%1.4%15%7%
Infections 19.0% (pneumonia)[4][6]----

Data for Idelalisib, Duvelisib, and Umbralisib are compiled from various sources and may not be directly comparable due to differences in trial design and reporting.

This compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

This compound has also shown significant activity in the treatment of relapsed or refractory peripheral T-cell lymphoma. In a Phase Ib study, this compound demonstrated an ORR of 70.4% in 27 evaluable patients, with a CR rate of 25.9%.[15] A subsequent pivotal Phase II study in 88 evaluable patients showed an ORR of 48%, with a CR rate of 30%.[16][17] The median PFS in this larger study was 5.5 months.[16][17]

Comparative Efficacy of Approved Agents in Peripheral T-Cell Lymphoma

The following table compares the efficacy of this compound with other agents approved for relapsed/refractory PTCL.

Drug (Pivotal Trial)Overall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
This compound (Phase II)48%[16][17]30%[16][17]5.5 months[16][17]
Belinostat (BELIEF)25.8%[18][19]10.8%[18][19]1.6 months[19]
Romidepsin (Pivotal Study)25%[20][21]15%[20][21]Not Reported
Pralatrexate (PROPEL)29%[22][23]11%[22][23]3.5 months[22][23]
Comparative Safety of Approved Agents in Peripheral T-Cell Lymphoma

The safety profiles of these agents are a key consideration in treatment selection. The table below summarizes notable grade ≥3 adverse events.

Adverse EventThis compoundBelinostatRomidepsinPralatrexate
Neutropenia 21%[24]13%[25]20%[20]22%[22][23]
Thrombocytopenia -13%[25]24%[20]32%[22][23]
Anemia -10%[25]-18%[22][23]
Mucositis ---22%[22][23]
Infections 11.6% (pneumonia)[24]6% (pneumonia)[25]19%[20]-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the clinical trials discussed in this guide.

Linperlisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K_delta Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Relapsed/Refractory Lymphoma) Enrollment Enrollment (Informed Consent) Patient_Screening->Enrollment Treatment Treatment Administration (e.g., this compound 80mg QD) Enrollment->Treatment Tumor_Assessment Tumor Assessment (e.g., every 8 weeks) Treatment->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Efficacy_Endpoints Efficacy Endpoints (ORR, CR, PFS) Tumor_Assessment->Efficacy_Endpoints Data_Analysis Data Analysis & Reporting Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized workflow of the single-arm Phase II clinical trials.

Experimental Protocols

This compound Phase II Study in Follicular Lymphoma (NCT04370405)
  • Study Design: A single-arm, open-label, multicenter Phase II trial.[4][6]

  • Patient Population: Patients with histologically confirmed relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies.[4][6]

  • Intervention: this compound was administered orally at a dose of 80 mg once daily in 28-day cycles until disease progression or unacceptable toxicity.[4][6]

  • Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee.[4][6]

  • Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[4][6]

This compound Phase II Study in Peripheral T-Cell Lymphoma
  • Study Design: An open-label, single-arm, multicenter Phase II registration trial.[26][27]

  • Patient Population: Patients with relapsed or refractory peripheral T/NK cell lymphomas.[26][27]

  • Intervention: this compound was administered orally at a dose of 80 mg once daily continuously until disease progression or unacceptable toxicity.[26][27]

  • Primary Endpoint: Overall Response Rate (ORR) assessed by an Independent Review Committee using Lugano 2014 criteria.[28]

  • Tumor Assessment: Performed every two 28-day treatment cycles.[26][27]

Belinostat BELIEF Study in Peripheral T-Cell Lymphoma
  • Study Design: A pivotal, single-arm, open-label study.[25][29]

  • Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[25]

  • Intervention: Belinostat 1000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[19][29]

  • Primary Endpoint: Overall Response Rate (ORR).[25]

Romidepsin Pivotal Study in Peripheral T-Cell Lymphoma
  • Study Design: An international, pivotal, single-arm, Phase II trial.[20]

  • Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[20]

  • Intervention: Romidepsin 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[20]

  • Primary Endpoint: Rate of complete response/unconfirmed complete response (CR/CRu) assessed by an independent review committee.[20]

Pralatrexate PROPEL Study in Peripheral T-Cell Lymphoma
  • Study Design: A Phase II, single-arm, open-label, international multicenter study.[23]

  • Patient Population: Patients with independently confirmed PTCL who progressed following ≥ 1 line of prior therapy.[22][23]

  • Intervention: Pralatrexate 30 mg/m² intravenously weekly for 6 weeks in 7-week cycles.[22][23]

  • Primary Endpoint: Overall Response Rate (ORR) determined by independent central review.[22][23]

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Linperlisib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the lifecycle of an investigational drug like Linperlisib extends beyond its experimental application. Adherence to stringent disposal protocols is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of personnel and compliance with federal and local regulations.

As an investigational drug, likely classified as a hazardous drug (HD), this compound waste must be managed following guidelines from the Environmental Protection Agency (EPA), the National Institute for Occupational Safety and Health (NIOSH), and United States Pharmacopeia (USP) Chapter <800>.[1][2][3][4][5]

Immediate Safety and Handling Precautions

All personnel handling this compound waste must be trained on the potential hazards and the proper use of personal protective equipment (PPE).[2][6] Standard PPE includes double chemotherapy gloves, a disposable gown, and eye protection. All handling of non-encapsulated this compound waste should occur within a containment primary engineering control (C-PEC), such as a biological safety cabinet or containment isolator.

Step-by-Step Disposal Protocol for this compound

The disposal of investigational drugs requires meticulous documentation and adherence to institutional and sponsor-specific procedures.[7][8][9][10] The following protocol outlines the general steps for the proper disposal of this compound waste.

  • Waste Identification and Segregation:

    • Trace Waste: Items contaminated with small amounts of this compound, such as empty vials, syringes with no visible drug, used gloves, gowns, and bench liners. These should be placed in a designated yellow "trace chemotherapy" waste container.

    • Bulk Waste: Unused or partially used vials of this compound, expired drug product, and materials from spill cleanups. These are considered "RCRA-regulated" hazardous waste and must be disposed of in a designated black hazardous waste container.[11] Do not mix bulk waste with trace waste.

    • Sharps: Needles and syringes used for administration must be placed in a puncture-resistant sharps container designated for chemotherapy waste.

  • Container Management:

    • All waste containers must be clearly labeled as "Hazardous Waste - Chemotherapy" and include the name of the drug.[12]

    • Containers should be kept closed when not in use and stored in a secure, designated area with limited access.[9][12]

    • Do not overfill containers.

  • Documentation and Record-Keeping:

    • Maintain a detailed log of all this compound waste, including the drug name, quantity, date of disposal, and the initials of the person disposing of the waste.[10]

    • This documentation is crucial for accountability and regulatory compliance.[8][9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[7][8]

    • The EHS department will coordinate with a licensed hazardous waste vendor for the ultimate destruction of the material, typically through incineration.[7][8]

    • A certificate of destruction should be obtained and kept on file.[7]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound or its containers in the regular trash or biohazard bags.

  • DO NOT flush this compound down the sink or toilet. This practice, known as "sewering," is prohibited for hazardous pharmaceuticals.[1][13]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key quantitative aspects of this compound waste management.

Waste TypeContainer TypeContainer ColorKey Handling Instructions
Trace Waste Puncture-resistant, leak-proofYellowItems with minimal residual drug (e.g., empty vials, used PPE)
Bulk Waste Leak-proof, rigid containerBlackUnused/partially used drug, expired stock, spill cleanup materials
Sharps Puncture-resistant sharps containerRed or Yellow (Chemo-rated)Used needles and syringes

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers should refer to their institution-specific Standard Operating Procedures (SOPs) for hazardous drug handling and disposal, which should align with federal and state regulations.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Linperlisib_Disposal_Workflow cluster_lab Laboratory / Clinic cluster_ehs Environmental Health & Safety (EHS) cluster_vendor Licensed Disposal Vendor start This compound Waste Generated waste_id Identify Waste Type start->waste_id trace_waste Trace Waste (e.g., used PPE, empty vials) waste_id->trace_waste Trace bulk_waste Bulk Waste (e.g., unused/expired drug) waste_id->bulk_waste Bulk sharps_waste Sharps Waste (e.g., used needles) waste_id->sharps_waste Sharps yellow_bin Place in Yellow Trace Chemo Bin trace_waste->yellow_bin black_bin Place in Black RCRA Bulk Chemo Bin bulk_waste->black_bin sharps_bin Place in Sharps Container (Chemo-rated) sharps_waste->sharps_bin documentation Document Waste in Log yellow_bin->documentation black_bin->documentation sharps_bin->documentation ehs_pickup EHS Pickup of Segregated Waste documentation->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration cod Certificate of Destruction incineration->cod

This compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linperlisib
Reactant of Route 2
Reactant of Route 2
Linperlisib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.